Macranthoside B
Description
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86O22/c1-23-32(58)41(74-44-38(64)36(62)40(28(20-55)71-44)73-43-37(63)35(61)34(60)27(19-54)70-43)39(65)45(69-23)75-42-33(59)26(57)21-68-46(42)72-31-11-12-49(4)29(50(31,5)22-56)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,47(66)67)17-15-51(24,52)6/h8,23,25-46,54-65H,9-22H2,1-7H3,(H,66,67)/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDVIKCSTOVVEA-KZFFKTSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317128 | |
| Record name | Macranthoside B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1075.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146100-02-9 | |
| Record name | Macranthoside B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146100-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Macranthoside B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Macranthoside B: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Macranthoside B, a bioactive triterpenoid saponin. The guide details its primary natural sources and outlines the methodologies for its extraction and isolation, with a focus on experimental protocols and quantitative data to support research and development endeavors.
Natural Sources of this compound
This compound is predominantly isolated from plants of the Lonicera genus, commonly known as honeysuckle. The primary and most cited sources for this compound are:
-
Lonicera macranthoides Hand.-Mazz. (Flos Lonicerae): The flower buds of this species are a significant source of this compound and other related saponins.[1][2][3][4][5] A 2018 study by Liu et al. specifically utilized the flower buds of Lonicera macranthoides for the isolation of this compound.
-
Lonicera japonica Thunb.: This species of honeysuckle is also a known source of this compound.
Isolation and Purification Methodologies
The isolation of this compound from its natural sources involves a multi-step process, beginning with extraction from the plant material, followed by various chromatographic techniques for purification.
Extraction of Crude Saponins
The initial step involves the extraction of a crude saponin mixture from the dried and powdered flower buds of Lonicera macranthoides. A common approach is solvent extraction.
Experimental Protocol: Ethanol Extraction
-
Maceration: The dried and powdered flower buds of Lonicera macranthoides are macerated with 90% ethanol.
-
Partitioning: The resulting extract is then partitioned successively with petroleum ether and ethyl acetate to remove non-polar and moderately polar impurities. The saponin-rich fraction is typically found in the remaining aqueous or alcoholic phase.
A more advanced and efficient extraction method is Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction.
Experimental Protocol: Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction
This method has been shown to be highly efficient for the extraction of saponins, including Macranthoidin B (a related compound), from Lonicera macranthoides.[4][6]
-
Solvent Preparation: A deep eutectic solvent is prepared, for example, by mixing choline chloride and ethylene glycol.
-
Ultrasonication: The powdered plant material is mixed with the DES and subjected to ultrasonication for a specified time and temperature to enhance extraction efficiency.
-
Separation: The extract is then separated from the plant material by centrifugation or filtration.
Purification of this compound
Following crude extraction, a series of chromatographic techniques are employed to isolate and purify this compound.
Column chromatography is a standard technique for the initial separation of saponins from the crude extract.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: A glass column is packed with silica gel as the stationary phase.
-
Sample Loading: The crude saponin extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity. A common solvent system for saponin separation is a mixture of chloroform, methanol, and water in varying ratios. Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.
HSCCC is a highly efficient liquid-liquid partition chromatography technique that has been successfully applied to the isolation of this compound.[1][2]
Experimental Protocol: HSCCC Isolation of this compound
A study by Liu et al. (2018) details the use of HSCCC for the separation of four saponins, including this compound, from Lonicera macranthoides.[1][2]
-
Solvent System Selection: A suitable two-phase solvent system is selected. For the separation of this compound and other saponins, the following systems have been used:
-
Ethyl acetate-n-butanol-water (3:2:5 v/v/v)
-
n-butanol-water-methanol-ethyl acetate (1:6:0.5:4 v/v/v/v)
-
-
HSCCC Operation: The HSCCC instrument is filled with the stationary phase, and the sample is injected. The mobile phase is then pumped through the column at a specific flow rate, and the separation is monitored by a UV detector.
-
Fraction Collection: Fractions are collected based on the chromatogram, and those containing this compound are pooled.
Prep-HPLC is often used as a final polishing step to obtain highly pure this compound.
Experimental Protocol: Preparative HPLC Purification
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is a common mobile phase for saponin purification.
-
Injection and Fractionation: The partially purified fraction containing this compound is dissolved in a suitable solvent and injected onto the column. The eluent is monitored, and the peak corresponding to this compound is collected.
Quantitative Data
The yield and purity of this compound can vary depending on the natural source, the extraction method, and the purification techniques employed.
| Isolation Method | Starting Material | Yield of this compound | Purity of this compound | Reference |
| HSCCC | Flower buds of Lonicera macranthoides | Not specified | 91.8% | Liu et al., 2018[1] |
Experimental Workflows
The following diagrams illustrate the logical flow of the isolation and purification processes for this compound.
Caption: General workflow for the isolation and purification of this compound.
Caption: Detailed workflow for HSCCC-based separation of saponins.
References
- 1. Determination and Isolation of Four Anti-tumour Saponins from Lonicera macranthoides by HPLC-ESI-QTOF/MS and HSCCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction of Macranthoidin B and Dipsacoside B from Lonicera macranthoides Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions and Extraction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Studies on the chemical constituents of Lonicera macranthoides Hand. -Mazz] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction of Macranthoidin B and Dipsacoside B from Lonicera macranthoides Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions and Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Macranthoside B in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Macranthoside B, a significant triterpenoid saponin found in medicinal plants such as Lonicera macranthoides. Drawing upon current scientific literature, this document details the enzymatic steps, genetic underpinnings, and key intermediates involved in its formation. It is designed to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction to this compound
This compound is a complex triterpenoid saponin that has garnered scientific interest due to its potential pharmacological activities. It is predominantly found in the flower buds of Lonicera macranthoides, a plant used in traditional Chinese medicine.[1] The structure of this compound consists of a hederagenin aglycone glycosidically linked to a branched tetrasaccharide chain at the C-3 position. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the universal precursor of isoprenoids and culminates in a series of specific oxidation and glycosylation reactions. The pathway can be broadly divided into three major stages:
-
Formation of the Triterpenoid Skeleton (β-amyrin): This stage follows the well-established mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the five-carbon building blocks of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the 30-carbon precursor, 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene, catalyzed by β-amyrin synthase (a type of oxidosqualene cyclase), is the first committed step in the biosynthesis of the oleanane-type triterpenoid skeleton of this compound.
-
Oxidative Modifications of the β-amyrin Skeleton to Hederagenin: The β-amyrin backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). This involves a three-step oxidation at the C-28 position to form a carboxylic acid, yielding oleanolic acid. Subsequently, a hydroxylation reaction at the C-23 position of oleanolic acid, catalyzed by a specific CYP450, produces the aglycone of this compound, hederagenin.[2][3][4] While the specific P450s from Lonicera macranthoides have not been definitively characterized, studies on other plants suggest the involvement of the CYP716A and CYP72A subfamilies in these oxidative steps.[3][5]
-
Glycosylation of Hederagenin: The final and most intricate stage is the sequential addition of four sugar moieties to the C-3 hydroxyl group of hederagenin. This process is catalyzed by a series of UDP-dependent glycosyltransferases (UGTs). Each UGT is specific for the sugar it transfers and the acceptor molecule. The sugar chain of this compound consists of L-arabinose, L-rhamnose, and two D-glucose units. The assembly of this specific oligosaccharide requires at least four distinct UGTs. Transcriptome analyses of Lonicera macranthoides have identified numerous candidate UGT genes that are likely involved in saponin biosynthesis.[2]
Below is a diagrammatic representation of the proposed biosynthetic pathway.
Quantitative Data
While detailed quantitative data on the enzymatic steps in this compound biosynthesis are scarce, some studies have quantified the concentration of this compound and related saponins in Lonicerae Flos (the flower buds of Lonicera species). This information is crucial for quality control of herbal medicines and for selecting high-yielding plant varieties for cultivation.
| Compound | Plant Material | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Macranthoidin B | Lonicerae Flos | 1.83 - 5.56 | HPLC-DAD | [6] |
| Macranthoidin A | Lonicerae Flos | 0.45 - 1.67 | HPLC-DAD | [6] |
| Dipsacoside B | Lonicerae Flos | 0.98 - 3.24 | HPLC-DAD | [6] |
Note: Macranthoidin B is a synonym for this compound. The table summarizes data from multiple batches of the plant material, hence the range in concentrations.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
This protocol outlines the general steps for identifying and functionally characterizing the CYP450s involved in the oxidation of β-amyrin to hederagenin.
References
- 1. This compound, a hederagenin saponin extracted from Lonicera macranthoides and its anti-tumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative genomics of the medicinal plants Lonicera macranthoides and L. japonica provides insight into genus genome evolution and hederagenin‐based saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cytochrome P450 CYP72A552 is key to production of hederagenin-based saponins that mediate plant defense against herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrated metabolome and transcriptome analyses revealed key cytochrome P450 genes involved in the biosynthesis of oleanane-type saponins in Hedera helix L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid semi-quantitative analysis of hemolytic triterpenoid saponins in Lonicerae Flos crude drugs and preparations by paper spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure Elucidation of Macranthoside B
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed account of the methodologies and data integral to the chemical structure elucidation of Macranthoside B, a triterpenoid saponin isolated from Lonicera macranthoides. The comprehensive analysis herein is designed to serve as a technical guide for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a complex glycoside that has garnered interest for its potential biological activities. The precise determination of its chemical structure is fundamental to understanding its structure-activity relationships and for its potential development as a therapeutic agent. The elucidation of this compound's structure was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chemical hydrolysis. This guide will detail the experimental protocols and the interpretation of the resulting data that led to the definitive structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₅₃H₈₆O₂₂ |
| Molecular Weight | 1075.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 260-262 °C |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Aglycone | Hederagenin (3β,23-dihydroxyolean-12-en-28-oic acid) |
Experimental Protocols
The structural elucidation of this compound relies on a series of well-established experimental procedures. The following sections detail the methodologies employed.
This compound is isolated from the flowers of Lonicera macranthoides Hand.-Mazz. The general procedure involves:
-
Extraction of the plant material with a suitable solvent, typically methanol or ethanol.
-
Partitioning of the crude extract between different solvents to separate compounds based on polarity.
-
Chromatographic separation of the desired fraction using techniques such as silica gel column chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
NMR spectroscopy is the most powerful tool for elucidating the structure of complex organic molecules like this compound. A suite of 1D and 2D NMR experiments are conducted to determine the carbon skeleton and the connectivity of all atoms.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically pyridine-d₅ or methanol-d₄, for NMR analysis.
-
1D NMR (¹H and ¹³C):
-
¹H NMR provides information about the chemical environment and multiplicity of protons.
-
¹³C NMR reveals the number of unique carbon atoms and their chemical shifts, indicating the types of carbon present (e.g., methyl, methylene, methine, quaternary, carbonyl).
-
-
2D NMR:
-
Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling correlations within the same spin system, crucial for identifying adjacent protons in the aglycone and sugar moieties.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different fragments of the molecule, such as linking the sugar units to each other and to the aglycone.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and the conformation of the molecule, including the glycosidic linkages.
-
Mass spectrometry is employed to determine the molecular weight and formula of this compound and to deduce the sequence of the sugar chain through fragmentation analysis.
-
Technique: Electrospray Ionization (ESI) is a soft ionization technique commonly used for large, non-volatile molecules like saponins. ESI-MS can be coupled with tandem mass spectrometry (MS/MS) for fragmentation studies.
-
Analysis:
-
The molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) in the ESI-MS spectrum confirms the molecular weight of this compound.
-
In MS/MS experiments, the glycosidic bonds are sequentially cleaved, resulting in fragment ions corresponding to the loss of individual sugar units. This fragmentation pattern allows for the determination of the sugar sequence.
-
To confirm the identity of the aglycone and the constituent monosaccharides, this compound is subjected to acid hydrolysis.
-
This compound is treated with an acid (e.g., 2M HCl) at an elevated temperature.
-
This cleaves the glycosidic bonds, releasing the aglycone and the individual sugar units.
-
The aglycone is extracted with an organic solvent and its structure is confirmed by comparison of its spectroscopic data (NMR, MS) with that of an authentic sample of hederagenin.
-
The aqueous layer containing the monosaccharides is analyzed by techniques such as gas chromatography (GC) after derivatization, or by comparison with standard sugars using thin-layer chromatography (TLC) or HPLC. This confirms the presence of L-arabinose, L-rhamnose, and D-glucose.
Data Interpretation and Structure Determination
The collective analysis of the data from the aforementioned experiments leads to the unequivocal structural elucidation of this compound.
The ¹H and ¹³C NMR spectra of the aglycone obtained after acid hydrolysis, in conjunction with its mass spectrum, are identical to those of hederagenin. Key signals include those for the characteristic olefinic proton and carbon at C-12, and the hydroxymethylene group at C-23.
The ¹H and ¹³C NMR data of intact this compound show signals corresponding to four sugar units. The anomeric proton signals in the ¹H NMR spectrum and their corresponding anomeric carbon signals in the ¹³C NMR spectrum are characteristic for each sugar. The coupling constants of the anomeric protons help in determining the stereochemistry of the glycosidic linkages (α or β).
The sequence of the sugar chain is determined primarily through HMBC and NOESY correlations and confirmed by MS/MS fragmentation. HMBC correlations show long-range couplings between the anomeric proton of one sugar and a carbon atom of the adjacent sugar, establishing the linkage points. For instance, a correlation between the anomeric proton of a glucose unit and a carbon of a rhamnose unit would indicate their direct connection. The MS/MS fragmentation pattern, showing sequential loss of sugar residues from the non-reducing end, corroborates the sequence determined by NMR.
Based on these analyses, the structure of this compound was determined to be 3-O-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl hederagenin .
Visualizations
Caption: Experimental workflow for the isolation and structure elucidation of this compound.
Caption: Key HMBC correlations establishing the glycosylation pattern of this compound.
Conclusion
The chemical structure of this compound has been unequivocally established as 3-O-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl hederagenin through the systematic application of modern spectroscopic and chemical methods. This detailed structural information is a prerequisite for further investigation into its pharmacological properties and potential therapeutic applications. The methodologies outlined in this guide serve as a reference for the structural elucidation of other complex natural glycosides.
An In-depth Technical Guide to the Physical and Chemical Properties of Purified Macranthoside B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of purified Macranthoside B, a triterpenoid saponin of significant interest in pharmaceutical research. The document details its structural characteristics, solubility, and stability, alongside methodologies for its purification and analysis. Furthermore, it elucidates a key signaling pathway through which this compound exerts its biological effects.
Physicochemical Properties
This compound is a complex natural product isolated from plant sources such as Flos Lonicerae (the flower buds of Lonicera japonica or Lonicera macrantha) and Chinese pulsatilla.[1][2][3][4] Its known biological activities include anti-bacterial and anti-cancer effects.[1][3][5][6] The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅₃H₈₆O₂₂ | [1][2][4][7] |
| Molecular Weight | 1075.24 g/mol | [1][3][4] |
| Alternate MW Values | 1075.2367 g/mol , 1075.25 g/mol | [2][7] |
| CAS Number | 146100-02-9 | [2][3][7] |
| Appearance | Solid | [5] |
| Melting Point | 260-262 °C | [5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [3][5] |
| Purity (Typical) | ≥90% to ≥98% (by HPLC) | [2][7][8] |
| Storage Conditions | Store at -20°C for short-term; -80°C for long-term (6 months) | [1][3][5] |
Experimental Protocols
The purification and characterization of this compound involve multi-step procedures requiring precision and specialized analytical techniques.
The isolation of this compound from its natural source, typically Flos Lonicerae, is a multi-step process. While specific protocols may vary, a general workflow involves solvent extraction followed by chromatographic separation.
Methodology:
-
Extraction: The dried and powdered plant material is subjected to extraction with a polar solvent, such as methanol or ethanol, to isolate a crude mixture containing saponins.
-
Solvent Partitioning: The crude extract is then partitioned between water and an immiscible organic solvent (e.g., n-butanol) to separate compounds based on polarity. The saponin-rich fraction is collected.
-
Chromatography: The saponin fraction undergoes several rounds of column chromatography. This may include:
-
Macroporous Resin Chromatography: For initial enrichment of total saponins.
-
Silica Gel Chromatography: For separation based on polarity.
-
Reversed-Phase Chromatography (e.g., C18): For high-resolution separation.
-
-
Final Purification: The final purification is often achieved using High-Performance Liquid Chromatography (HPLC) to yield this compound with high purity (e.g., ≥98%).[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | China | Manufacturer | Shanghai Standard Technology Co., Ltd. [chemicalbook.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | C53H86O22 | CID 11693756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.chemicalbook.com [m.chemicalbook.com]
- 6. Mechanistic Study of this compound Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. biolinkk.com [biolinkk.com]
In-Depth Spectroscopic Analysis of Macranthoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macranthoside B, a complex triterpenoid saponin isolated from Lonicera macranthoides, has garnered significant interest within the scientific community. Its intricate molecular architecture, featuring a hederagenin aglycone and a branched sugar moiety, necessitates a comprehensive analytical approach for unambiguous structural elucidation and characterization. This technical guide provides a detailed analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure
This compound is chemically defined as 3-O-beta-D-glucopyranosyl-(1-4)-beta-D-glucopyranosyl-(1-3)-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-arabinopyranosyl hederagenin. The structure consists of a pentacyclic triterpenoid aglycone, hederagenin, linked to a tetrasaccharide chain at the C-3 position.
Spectroscopic Data
The structural elucidation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of this compound.
| Ion | m/z (Observed) | Molecular Formula |
| [M+H]⁺ | 1075.56 | C₅₃H₈₆O₂₂ |
| [M+Na]⁺ | 1097.54 | C₅₃H₈₅NaO₂₂ |
Data obtained from High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups characteristic of its saponin nature.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (hydroxyl groups of sugars and aglycone) |
| ~2930 | C-H stretching (aliphatic) |
| ~1690 | C=O stretching (carboxylic acid of hederagenin) |
| ~1640 | C=C stretching (oleanene backbone) |
| ~1070 | C-O stretching (glycosidic linkages) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the cornerstone for the complete structural assignment of this compound. The following tables summarize the assigned chemical shifts for the aglycone and sugar moieties.
| Position | δc (ppm) | Position | δc (ppm) |
| Aglycone (Hederagenin) | Arabinopyranosyl | ||
| 1 | 38.8 | 1' | 104.5 |
| 2 | 26.7 | 2' | 82.5 |
| 3 | 89.0 | 3' | 75.3 |
| 4 | 39.5 | 4' | 70.1 |
| 5 | 55.9 | 5' | 66.8 |
| 6 | 18.5 | Rhamnopyranosyl | |
| 7 | 33.2 | 1'' | 101.9 |
| 8 | 40.0 | 2'' | 72.1 |
| 9 | 47.1 | 3'' | 82.2 |
| 10 | 37.0 | 4'' | 72.9 |
| 11 | 23.8 | 5'' | 69.5 |
| 12 | 122.8 | 6'' | 18.6 |
| 13 | 144.2 | Glucopyranosyl (inner) | |
| 14 | 42.1 | 1''' | 105.9 |
| 15 | 28.3 | 2''' | 75.4 |
| 16 | 23.8 | 3''' | 78.4 |
| 17 | 47.1 | 4''' | 81.3 |
| 18 | 41.8 | 5''' | 77.2 |
| 19 | 46.4 | 6''' | 62.5 |
| 20 | 30.9 | Glucopyranosyl (terminal) | |
| 21 | 34.2 | 1'''' | 105.2 |
| 22 | 32.8 | 2'''' | 76.5 |
| 23 | 64.9 | 3'''' | 78.2 |
| 24 | 13.9 | 4'''' | 71.8 |
| 25 | 16.2 | 5'''' | 78.0 |
| 26 | 17.6 | 6'''' | 62.9 |
| 27 | 26.2 | ||
| 28 | 180.6 | ||
| 29 | 33.2 | ||
| 30 | 23.8 |
| Position | δH (ppm, mult., J in Hz) | Position | δH (ppm, mult., J in Hz) |
| Aglycone (Hederagenin) | Arabinopyranosyl | ||
| 3 | 3.35 (dd, 11.5, 4.0) | 1' | 4.95 (d, 6.5) |
| 12 | 5.49 (br s) | Rhamnopyranosyl | |
| 23a | 4.28 (d, 10.5) | 1'' | 6.31 (br s) |
| 23b | 3.75 (d, 10.5) | 6'' | 1.75 (d, 6.0) |
| Sugar Moieties | Glucopyranosyl (inner) | ||
| 1''' | 5.15 (d, 7.5) | ||
| Glucopyranosyl (terminal) | |||
| 1'''' | 5.38 (d, 8.0) |
(Note: Not all proton signals are listed for clarity. The assignments are based on 2D NMR correlations.)
Experimental Protocols
Isolation of this compound
This compound is typically isolated from the dried flower buds of Lonicera macranthoides. The general procedure involves:
-
Extraction: The plant material is extracted with a polar solvent, such as methanol or ethanol, at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The saponin-rich fraction is usually found in the n-butanol extract.
-
Chromatography: The n-butanol extract is subjected to multiple chromatographic steps for purification. This often includes column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
Spectroscopic Analysis
-
NMR Spectroscopy: NMR spectra are recorded on a high-field spectrometer (e.g., 500 MHz or higher) using deuterated pyridine (C₅D₅N) as the solvent. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete assignment of all proton and carbon signals.
-
Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) or a similar high-resolution mass spectrometer to determine the accurate mass and elemental composition.
-
IR Spectroscopy: The IR spectrum is typically recorded using the KBr pellet method on a Fourier Transform Infrared (FTIR) spectrometer.
Signaling Pathways and Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Investigating the Preliminary Pharmacological Profile of Macranthoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoside B, a triterpenoid saponin extracted from plants of the Lonicera genus, has garnered significant interest within the scientific community for its potential therapeutic applications. Traditionally used in Chinese medicine, recent pharmacological investigations have begun to elucidate the molecular mechanisms underlying its bioactivity. This technical guide provides an in-depth overview of the preliminary pharmacological profile of this compound, with a primary focus on its anti-tumor and emerging anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Anti-Tumor Activity
This compound has demonstrated notable anti-tumor effects across a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis through the generation of oxidative stress and modulation of key signaling pathways.
Cytotoxicity and Anti-proliferative Effects
In vitro studies have established the cytotoxic and anti-proliferative activity of this compound against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines, indicating a dose-dependent effect.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~20-30 | [1] |
| MCF7 | Breast Cancer | Not Specified | [2] |
| U87 | Glioblastoma | Not Specified | [2] |
| A549 | Lung Cancer | Not Specified | [2] |
| HepG2 | Liver Cancer | Not Specified | [2] |
| AEG | Adenocarcinoma of the Esophagogastric Junction | 9.5 - 12.7 | [3] |
| A2780 | Ovarian Cancer | Not Specified | [4] |
Induction of Apoptosis
This compound triggers programmed cell death, or apoptosis, in cancer cells. This is evidenced by several key cellular and molecular events:
-
Increased proportion of apoptotic cells: Flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) staining has shown a significant increase in the percentage of apoptotic cells following treatment with this compound.[5][6]
-
Alteration of Apoptosis-Related Proteins: Western blot analyses have revealed that this compound treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, favoring the initiation of the apoptotic cascade.[7][8][9]
Experimental Protocols
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Signaling Pathways
This compound exerts its anti-tumor effects by modulating critical intracellular signaling pathways.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway, leading to decreased cancer cell survival.[4][10][11][12][13][14]
This compound inhibits the PI3K/Akt signaling pathway.
Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of antioxidant proteins. This compound has been found to inhibit the NRF2 pathway, leading to increased oxidative stress in cancer cells.[3]
This compound inhibits the NRF2 signaling pathway.
Experimental Workflow: Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample.
General workflow for Western blot analysis.
Anti-Inflammatory Activity
Preliminary evidence suggests that this compound may also possess anti-inflammatory properties. This is an emerging area of research with significant therapeutic potential.
Inhibition of Inflammatory Mediators
One study has indicated that this compound can suppress the Cyclooxygenase-2 (COX-2)/Prostaglandin E2 (PGE2) pathway, which is a key pathway in inflammation and is implicated in conditions such as endometriosis. Further research is needed to fully characterize the anti-inflammatory effects of this compound, including its impact on the production of other inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, and its potential modulation of the NF-κB signaling pathway.
Potential Anti-Inflammatory Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting this pathway.
Hypothesized inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
The preliminary pharmacological profile of this compound reveals it as a promising candidate for further drug development, particularly in the field of oncology. Its ability to induce apoptosis in cancer cells through the modulation of the PI3K/Akt and NRF2 signaling pathways provides a strong rationale for continued investigation.
The emerging evidence of its anti-inflammatory properties opens up new avenues for research into its potential application in inflammatory diseases. Future studies should focus on:
-
Conducting comprehensive in vivo studies to evaluate the anti-tumor efficacy and safety of this compound in animal models.
-
Elucidating the detailed molecular mechanisms of its anti-inflammatory effects, including its impact on the NF-κB pathway and a broader range of inflammatory mediators.
-
Performing detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
-
Synthesizing and evaluating derivatives of this compound to potentially enhance its potency and selectivity.
A thorough understanding of these aspects will be crucial for the successful translation of this compound from a promising natural product into a clinically effective therapeutic agent.
References
- 1. Cytokine Production Assays Reveal Discriminatory Immune Defects in Adults with Recurrent Infections and Noninfectious Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of nitric oxide synthesis by macrophages represents an additional mechanism of action for amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of this compound Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of nitric oxide synthesis in macrophage antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytokines & Chemokines | Meso Scale Discovery [mesoscale.com]
- 10. Nitric oxide and macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phcogj.com [phcogj.com]
- 13. mdpi.com [mdpi.com]
- 14. Extrusion improved the anti-inflammatory effect of amaranth (Amaranthus hypochondriacus) hydrolysates in LPS-induced human THP-1 macrophage-like and mouse RAW 264.7 macrophages by preventing activation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Intricacies: A Technical Guide to the Putative Mechanism of Action of Macranthoside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macranthoside B, a triterpenoid saponin extracted from Lonicera macranthoides, has demonstrated significant potential as an anticancer agent. This technical guide delineates the putative mechanism of action of this compound, focusing on its role in inducing apoptosis in cancer cells. The core of its mechanism appears to be the induction of oxidative stress, leading to the inhibition of the PI3K/Akt signaling pathway and the activation of the mitochondrial-mediated intrinsic apoptosis pathway. This document provides a comprehensive overview of the signaling cascades, quantitative data on its efficacy, and detailed experimental methodologies for the key assays cited in the literature.
Introduction
This compound is a natural compound that has garnered attention for its cytotoxic effects against various cancer cell lines.[1] Its primary mechanism of action is the induction of programmed cell death, or apoptosis, a critical process in tissue homeostasis and a key target for cancer therapeutics. This guide will explore the molecular underpinnings of this compound's pro-apoptotic effects, providing a detailed roadmap for researchers in the field of oncology and drug discovery.
Putative Mechanism of Action
The anticancer activity of this compound is multifaceted, primarily revolving around the induction of apoptosis through two interconnected pathways: the inhibition of the pro-survival PI3K/Akt pathway and the activation of the intrinsic mitochondrial apoptosis pathway. A key initiating event appears to be the generation of reactive oxygen species (ROS).
Induction of Oxidative Stress
This compound treatment has been shown to increase the intracellular levels of ROS.[1] This is achieved, in part, by the downregulation of key antioxidant enzymes such as Superoxide Dismutase 2 (SOD2) and Glutathione Peroxidase 1 (GPx1).[1] The resulting state of oxidative stress is a critical trigger for the subsequent signaling events that lead to apoptosis.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. This compound has been observed to inhibit this pathway by decreasing the phosphorylation of key components, including Akt and its upstream kinase, PDK1.[1] The inhibition of this pro-survival pathway sensitizes cancer cells to apoptotic stimuli.
Activation of the Mitochondrial-Mediated Intrinsic Apoptosis Pathway
The accumulation of ROS and the inhibition of the PI3K/Akt pathway converge on the mitochondria, triggering the intrinsic pathway of apoptosis. This is characterized by a loss of mitochondrial membrane potential (MMP) and the subsequent release of pro-apoptotic factors from the mitochondria into the cytoplasm.[1]
Key molecular events in this pathway include:
-
Downregulation of anti-apoptotic proteins: this compound has been shown to decrease the expression of anti-apoptotic proteins like Bcl-xL and UHRF1 (Ubiquitin-like with PHD and Ring Finger domains 1).[1]
-
Activation of caspases: The release of mitochondrial factors activates a cascade of cysteine-aspartic proteases known as caspases. Specifically, this compound treatment leads to the cleavage and activation of caspase-3.[1]
-
Cleavage of PARP: Activated caspase-3 proceeds to cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[1] The cleavage of PARP is a hallmark of apoptosis.
Data Presentation
The cytotoxic efficacy of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | Not explicitly stated, but effective |
| MCF7 | Breast Cancer | Not explicitly stated, but effective |
| U87 | Glioblastoma | Not explicitly stated, but effective |
| A549 | Lung Cancer | Not explicitly stated, but effective |
| HepG2 | Liver Cancer | Not explicitly stated, but effective |
Note: While the referenced study demonstrated a dose-dependent decrease in viability in these cell lines, specific IC50 values were not provided in the abstract. Further research is needed to quantify these values precisely.
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.[2][3]
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-PDK1, PDK1, SOD2, GPx1, UHRF1, Bcl-xL, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][5][6][7][8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Harvest treated and untreated cells by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[9][10][11][12][13]
Measurement of Mitochondrial Membrane Potential (MMP)
This assay measures the integrity of the mitochondrial membrane, which is compromised during apoptosis.
-
Cell Seeding and Treatment: Seed and treat cells as for other assays.
-
Staining: Incubate the cells with a fluorescent probe such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 at 37°C for 15-30 minutes.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Analysis: Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates a loss of MMP.[14][15][16][17][18]
Detection of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the levels of ROS within the cells.
-
Cell Seeding and Treatment: Seed and treat cells as required.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at 37°C for 20-30 minutes.
-
Washing: Wash the cells with PBS to remove the unloaded probe.
-
Analysis: Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader. An increase in fluorescence corresponds to an increase in intracellular ROS levels.[19][20][21][22][23]
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the action of this compound.
Caption: Inhibition of the PI3K/Akt Signaling Pathway by this compound.
Caption: Activation of the Intrinsic Apoptosis Pathway by this compound.
Caption: General Experimental Workflow for Investigating this compound.
References
- 1. Mechanistic Study of this compound Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Counting & Health Analysis [sigmaaldrich.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. cusabio.com [cusabio.com]
- 8. origene.com [origene.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. kumc.edu [kumc.edu]
- 13. bosterbio.com [bosterbio.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. Detecting Reactive Oxygen Species by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. maokangbio.com [maokangbio.com]
- 23. abcam.com [abcam.com]
Initial In Vitro Screening of Macranthoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoside B, a triterpenoid saponin isolated from medicinal plants such as Lonicera macranthoides, has emerged as a compound of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the initial in vitro screening of this compound's biological activities, with a primary focus on its well-documented anti-cancer effects. While preliminary evidence suggests potential for neuroprotective activity, in-depth in vitro studies on its anti-inflammatory and antiviral properties are less prevalent in the current scientific literature. This document aims to equip researchers with the necessary information to design and execute initial screening assays for these key therapeutic areas.
Anti-Cancer Activity
The anti-cancer properties of this compound have been the most extensively studied in vitro, demonstrating its cytotoxic and pro-apoptotic effects across a range of cancer cell lines.
Quantitative Data Summary
The following table summarizes the reported in vitro anti-proliferative activity of this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for assessing cytotoxic potential.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | MTT | 24 | ~35 | [1][2] |
| MCF-7 | Breast Cancer | MTT | 24 | Not explicitly stated, but significant viability decrease at 40µM | [2] |
| U-87 MG | Glioblastoma | MTT | 24 | Not explicitly stated, but significant viability decrease at 40µM | [2] |
| A549 | Lung Cancer | MTT | 24 | Not explicitly stated, but significant viability decrease at 40µM | [2] |
| HepG2 | Liver Cancer | MTT | 24 | Not explicitly stated, but significant viability decrease at 40µM | [2] |
Note: The exact IC50 values for MCF-7, U-87 MG, A549, and HepG2 cells were not provided in the cited sources, but the data indicates a dose-dependent decrease in cell viability with this compound treatment.
Mechanistic Insights: Induction of Apoptosis
In vitro studies have elucidated that this compound induces apoptosis in cancer cells through the intrinsic pathway, characterized by the following key events[1][2]:
-
Induction of Oxidative Stress: this compound treatment leads to an increase in reactive oxygen species (ROS) production within cancer cells.
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS contributes to the loss of mitochondrial membrane potential.
-
Activation of Caspase Cascade: The disruption of the mitochondrial membrane triggers the activation of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Downregulation of Anti-Apoptotic Proteins: this compound has been shown to decrease the expression of anti-apoptotic proteins such as Bcl-2.
-
Inhibition of the PDK1/Akt Signaling Pathway: The compound inhibits the phosphorylation of PDK1 and Akt, a critical survival pathway in many cancers[1].
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for the desired incubation period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Principle: Western blotting is used to detect specific proteins in a sample. This can be used to assess the levels of key apoptotic proteins.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
Caption: Experimental workflow for the MTT cell viability assay.
Neuroprotective Activity (Preliminary Evidence)
While less characterized than its anti-cancer effects, there is emerging evidence for the neuroprotective potential of this compound. One study suggests that this compound can protect neuronal cells from glutamate-induced excitotoxicity.
Mechanistic Insights
Glutamate is the primary excitatory neurotransmitter in the central nervous system, but excessive levels can lead to neuronal cell death, a phenomenon known as excitotoxicity. This process is implicated in various neurodegenerative diseases. Preliminary findings indicate that this compound may protect against glutamate-induced cell death in hippocampal HT22 cells.
Experimental Protocols for Screening
Principle: HT22 cells are a murine hippocampal cell line that is susceptible to glutamate-induced oxidative stress and cell death. This assay evaluates the ability of a compound to protect these cells from glutamate toxicity.
Protocol:
-
Cell Seeding: Seed HT22 cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described in section 1.3.1. An increase in cell viability in the presence of this compound would indicate a neuroprotective effect.
Mandatory Visualization
Caption: Workflow for screening neuroprotective effects against glutamate toxicity.
Anti-Inflammatory and Antiviral Activities: Areas for Future Investigation
Currently, there is a paucity of specific in vitro studies detailing the anti-inflammatory and antiviral activities of this compound. However, as a triterpenoid saponin, a class of compounds known for a wide range of biological activities, it is a promising candidate for screening in these areas.
Proposed In Vitro Screening for Anti-Inflammatory Activity
A common in vitro model for assessing anti-inflammatory potential involves the use of lipopolysaccharide (LPS)-stimulated macrophages.
Principle: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator. The Griess assay can be used to measure nitrite, a stable product of NO.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
LPS Stimulation: After a pre-incubation period, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.
Proposed In Vitro Screening for Antiviral Activity
Initial screening for antiviral activity can be performed using plaque reduction assays against common viruses.
Principle: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by viral infection in a cell monolayer.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in a 6-well plate.
-
Viral Infection: Infect the cell monolayer with a known titer of the virus.
-
Compound Treatment: After viral adsorption, overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of this compound.
-
Plaque Visualization: After an incubation period that allows for plaque formation, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. A reduction in the number or size of plaques indicates antiviral activity.
Mandatory Visualization
Caption: Workflow for in vitro anti-inflammatory screening.
Conclusion
This compound demonstrates significant and well-documented in vitro anti-cancer activity, primarily through the induction of apoptosis. Preliminary evidence also points towards a neuroprotective role. While specific data on its anti-inflammatory and antiviral properties are currently limited, its chemical nature as a triterpenoid saponin warrants further investigation in these areas. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to conduct initial in vitro screening of this compound and further explore its therapeutic potential.
References
Preliminary In Vivo Efficacy of Macranthoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vivo efficacy of Macranthoside B, a triterpenoid saponin with demonstrated anti-tumor properties. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the underlying molecular mechanisms of action.
Core Findings: In Vivo Anti-Tumor Activity
This compound has been shown to exhibit significant anti-tumor effects in a preclinical xenograft model. Administration of this compound resulted in a notable reduction in both tumor volume and weight compared to control groups.
Summary of Quantitative In Vivo Efficacy Data
| Animal Model | Tumor Model | Treatment | Key Findings | Reference |
| Nude Mice | Xenograft | 5 mg/kg this compound | Remarkable decrease in tumor volume and weight compared to vehicle control. | Wang J, et al. (2009) |
Experimental Protocols
The following section details the methodology for the key in vivo efficacy study cited.
Xenograft Tumor Growth Assay
-
Animal Model: Athymic nude mice are utilized as the host for tumor cell implantation. These mice are immunodeficient, allowing for the growth of human tumor xenografts without rejection.
-
Tumor Cell Implantation: Human tumor cells are cultured in vitro, harvested, and suspended in a suitable medium such as PBS. A specific number of cells (typically 1 x 106 to 1 x 107) are then subcutaneously injected into the flank of each mouse.
-
Treatment Regimen: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment and control groups. The treatment group receives intraperitoneal or oral administration of this compound at a dosage of 5 mg/kg. The control group receives a vehicle solution following the same administration schedule.
-
Monitoring and Endpoints: Tumor growth is monitored regularly (e.g., every 2-3 days) by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length × Width²)/2. The body weight of the mice is also monitored as an indicator of toxicity. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
Molecular Mechanism of Action: Signaling Pathway
The anti-tumor activity of this compound is attributed to its ability to induce apoptosis through the intrinsic, or mitochondrion-mediated, pathway.[1] This process involves a cascade of molecular events, including the activation of caspases and the regulation of pro- and anti-apoptotic proteins.[1]
Mitochondrion-Mediated Apoptosis Pathway
References
Navigating the Preclinical Safety Profile of Macranthoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide and is intended for informational purposes for a scientific audience. It is not a substitute for comprehensive regulatory guidance.
Executive Summary
Macranthoside B, a triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. While in vitro studies have begun to elucidate its mechanisms of action, a critical gap exists in the publicly available literature regarding its in vivo safety profile. To date, comprehensive acute and sub-chronic toxicology studies for this compound have not been published. This guide provides a detailed framework for conducting such essential preclinical safety assessments, based on internationally recognized guidelines. Furthermore, it visualizes the current understanding of this compound's anticancer signaling pathway to offer a more complete, albeit preliminary, portrait of this promising compound.
The Current Landscape: An Absence of In Vivo Toxicity Data
A thorough review of scientific databases and literature reveals a notable lack of published acute and sub-chronic toxicology studies on this compound. The existing research predominantly focuses on its in vitro anticancer properties, leaving a significant void in the understanding of its safety profile in living organisms. Key toxicological parameters such as the median lethal dose (LD50), target organ toxicities, and no-observed-adverse-effect level (NOAEL) remain undetermined. This absence of data underscores the necessity for rigorous preclinical safety evaluation before this compound can be considered for further therapeutic development.
A Roadmap for Preclinical Safety Assessment: Experimental Protocols
To address the current knowledge gap, the following sections outline standardized experimental protocols for acute and sub-chronic oral toxicity studies, based on the Organization for Economic Co-operation and Development (OECD) guidelines. These protocols provide a robust framework for the initial safety evaluation of this compound.
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
The primary objective of an acute toxicity study is to determine the potential for a substance to cause adverse health effects from a single oral dose.
Experimental Workflow for Acute Oral Toxicity Study
Macranthoside B: A Comprehensive Technical Guide on its Discovery, Historical Background, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macranthoside B, a triterpenoid saponin of significant scientific interest, has a rich history rooted in traditional Chinese medicine. This technical guide provides an in-depth exploration of the discovery, historical background, and key scientific attributes of this compound. It details the initial isolation and structural elucidation of the compound, its traditional medicinal applications, and its modern pharmacological activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a complex triterpenoid saponin first identified in Lonicera macranthoides Hand.-Mazz., a plant with a long history of use in traditional Chinese medicine. Its intricate chemical structure and promising biological activities, particularly its anticancer and anti-inflammatory properties, have made it a subject of considerable research. This guide synthesizes the available scientific literature to present a detailed overview of this compound, from its discovery to its potential therapeutic applications.
Discovery and Historical Background
Initial Discovery and Isolation
This compound was first reported in a 1993 publication in the Chinese journal Yao Xue Xue Bao (Acta Pharmaceutica Sinica) by a team of researchers: Mao Q., Cao D., and Jia X.S.[1]. In their study on the chemical constituents of the flowers of Lonicera macranthoides, they isolated three bisdesmosidic triterpenoid saponins. Two of these, macranthoidin A and macranthoidin B, were new to science.
The structure of this compound was determined as the prosapogenin of macranthoidin B. The researchers employed a combination of spectral and chemical methods, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), to elucidate its complex structure[1].
The Plant Source: Lonicera macranthoides (Shanyinhua)
Lonicera macranthoides, known in traditional Chinese medicine as "Shanyinhua" (山银花), is a species of honeysuckle. Traditionally, its flower buds have been used for their medicinal properties. The investigation into the chemical constituents of this plant, which led to the discovery of this compound, was likely prompted by its long-standing use in traditional remedies.
Traditional Medicinal Uses
In traditional Chinese medicine, Lonicera macranthoides has been used for its "heat-clearing and detoxifying" (清热解毒) properties. This broadly translates to its use in treating a variety of inflammatory and infectious conditions. Specific traditional applications include the treatment of:
-
Upper respiratory tract infections, such as the common cold and flu.
-
Fever and sore throat.
-
Skin infections and sores.
-
Inflammatory conditions.
The discovery of this compound and other bioactive compounds in Lonicera macranthoides has provided a scientific basis for these traditional uses.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₃H₈₆O₂₂ | [2][3] |
| Molecular Weight | 1075.2 g/mol | [2] |
| CAS Number | 146100-02-9 | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| Melting Point | 260-262 °C | [3] |
Experimental Protocols
While the full text of the original 1993 publication is not widely available, a representative experimental protocol for the isolation and structural elucidation of triterpenoid saponins like this compound from Lonicera macranthoides can be constructed based on subsequent studies.
Plant Material
Dried flower buds of Lonicera macranthoides Hand.-Mazz. are collected and authenticated.
Extraction and Isolation
A general workflow for the extraction and isolation of this compound is as follows:
-
Extraction: The dried and powdered flower buds are extracted with a polar solvent, typically 70% ethanol or methanol, at room temperature or with heating. This process is repeated multiple times to ensure complete extraction.
-
Solvent Removal: The combined extracts are concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The saponins, including this compound, are typically enriched in the n-butanol fraction.
-
Chromatographic Purification: The n-butanol fraction is subjected to various chromatographic techniques for further purification. This often involves:
-
Macroporous Resin Column Chromatography: To initially separate the saponins from other components.
-
Silica Gel Column Chromatography: Using a gradient of chloroform-methanol or a similar solvent system to separate different saponin fractions.
-
Reversed-Phase C18 Column Chromatography: For finer separation, often using a methanol-water or acetonitrile-water gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC): As a final purification step to obtain highly pure this compound.
-
Caption: Figure 1. General Workflow for this compound Isolation
Structure Elucidation
The structure of the purified this compound is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or other soft ionization techniques are used to determine the molecular weight and fragmentation pattern.
-
¹H-NMR and ¹³C-NMR Spectroscopy: These techniques provide detailed information about the carbon and proton framework of the molecule, allowing for the determination of its complex structure. While a publicly available ¹³C-NMR spectrum for this compound could not be located in the conducted research, a representative ¹H-NMR spectrum is available from commercial suppliers[4].
-
2D-NMR Spectroscopy: Techniques such as COSY, HMQC, and HMBC are used to establish the connectivity between protons and carbons.
-
IR Spectroscopy: To identify functional groups present in the molecule.
-
UV-Vis Spectroscopy: To identify any chromophores.
Spectroscopic Data
¹H-NMR Spectrum
A representative ¹H-NMR spectrum of this compound shows characteristic signals for a triterpenoid saponin. Key features include:
-
Multiple signals in the sugar region (typically between 3.0 and 5.5 ppm), corresponding to the protons of the carbohydrate moieties.
-
Signals for the anomeric protons of the sugar units.
-
Singlet signals corresponding to the methyl groups of the triterpenoid aglycone.
-
A characteristic olefinic proton signal for the C-12 proton of the oleanane-type triterpene skeleton.
Note: A detailed, publicly available, and peer-reviewed ¹³C-NMR dataset for this compound could not be identified in the performed searches. Researchers would typically acquire this data as part of their own characterization of the compound.
Biological Activity and Signaling Pathway
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. One of the key mechanisms underlying its anticancer effect is the inhibition of the PI3K/Akt signaling pathway[5][6].
The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and apoptosis. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth. This compound has been shown to suppress the phosphorylation of Akt and its downstream targets, thereby promoting apoptosis in cancer cells[5][6].
Caption: Figure 2. This compound Inhibition of the PI3K/Akt Pathway
Conclusion
This compound is a scientifically significant natural product with a well-documented discovery and a rich historical background rooted in traditional Chinese medicine. Its complex structure and promising biological activities, particularly its anticancer effects mediated through the inhibition of the PI3K/Akt signaling pathway, make it a compelling candidate for further research and drug development. This technical guide provides a foundational understanding of this compound, serving as a valuable resource for the scientific community.
References
- 1. [Studies on the chemical constituents of Lonicera macranthoides Hand. -Mazz] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C53H86O22 | CID 11693756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 146100-02-9 [chemicalbook.com]
- 4. This compound(146100-02-9) 1H NMR spectrum [chemicalbook.com]
- 5. fb.cuni.cz [fb.cuni.cz]
- 6. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
Methodological & Application
Standard Operating Procedure for Macranthoside B Extraction, Purification, and Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoside B, a triterpenoid saponin primarily extracted from the flower buds of Lonicera macranthoides, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-tumor activities.[1][2] This document provides a detailed standard operating procedure (SOP) for the extraction, purification, and quantitative analysis of this compound, ensuring a reproducible and efficient workflow for research and development purposes. The methodologies outlined are synthesized from established scientific literature to provide a comprehensive guide.
Materials and Equipment
Raw Material:
-
Dried flower buds of Lonicera macranthoides
Reagents and Consumables:
-
Ethanol (95% and other concentrations as required)
-
Deep Eutectic Solvent (DES): Choline chloride: Ethylene glycol (1:2 molar ratio with 40% water content)[3]
-
Macroporous adsorption resin (e.g., AB-8, NKA-9)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
-
0.45 µm microporous membrane filters
Equipment:
-
Grinder/Blender
-
Ultrasonic bath/probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Freeze dryer
-
Chromatography column
-
High-Performance Liquid Chromatography (HPLC) system with Mass Spectrometry (MS) detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Water bath
Experimental Protocols
Sample Preparation
-
Grinding: Grind the dried flower buds of Lonicera macranthoides into a fine powder.
-
Sieving: Pass the powder through a sieve to ensure a uniform particle size.
-
Drying: Dry the powder in an oven at a controlled temperature (e.g., 50-60°C) to a constant weight to remove residual moisture.
This compound Extraction: Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE)
This method has demonstrated high efficiency in extracting this compound.[3]
-
Solvent Preparation: Prepare the Deep Eutectic Solvent (DES) by mixing Choline Chloride and Ethylene Glycol in a 1:2 molar ratio. Add 40% (v/v) water to the mixture.
-
Extraction:
-
Accurately weigh a specific amount of the dried plant powder (e.g., 1.0 g).
-
Place the powder in a suitable extraction vessel.
-
Add the DES solvent at a liquid-to-solid ratio of 22 mL/g.[3]
-
Conduct the extraction in an ultrasonic bath under the following optimized conditions:
-
-
Separation: After extraction, centrifuge the mixture at a high speed (e.g., 3800 r/min) for 15 minutes to separate the supernatant from the plant debris.[3]
-
Filtration: Filter the supernatant through a 0.45 µm microporous membrane to remove any remaining solid particles.
-
Storage: Store the crude extract at 4°C for further purification.
Comparative Extraction Methods
For comparison, traditional extraction methods can be employed.
-
Maceration Extraction (ME): Macerate 1 g of dried powder with 20 mL of 50% ethanol at 25°C for 6 hours.[3]
-
Percolation Extraction (PE): Soak 4 g of dried powder with 50% ethanol for 12 hours, followed by percolation at a flow rate of 3 mL/min at 25°C.[3]
Purification of this compound using Macroporous Resin
-
Resin Pre-treatment:
-
Wash the macroporous resin with 95% ethanol and soak for 24 hours.
-
Subsequently, wash the resin with distilled water until no ethanol is detected.
-
-
Column Packing: Pack a chromatography column with the pre-treated macroporous resin.
-
Adsorption:
-
Load the crude extract onto the column at a controlled flow rate.
-
Wash the column with deionized water to remove impurities such as sugars and other polar compounds.
-
-
Desorption:
-
Elute the adsorbed saponins, including this compound, using a stepwise gradient of ethanol-water solutions (e.g., 10%, 30%, 50%, 70%, 95% ethanol).
-
Collect the fractions and monitor the presence of this compound using a suitable analytical method (e.g., TLC or HPLC).
-
-
Concentration: Combine the fractions rich in this compound and concentrate them using a rotary evaporator.
-
Drying: Lyophilize the concentrated solution to obtain the purified this compound powder.
Quantitative Analysis by HPLC-MS
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Preparation: Dissolve a known amount of the purified this compound powder in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Shim-pack CLC-ODS).[4]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: As per column manufacturer's recommendation.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode.
-
Detection Mode: Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: Comparison of Different Extraction Methods for this compound
| Extraction Method | Solvent | Temperature (°C) | Duration | Liquid-Solid Ratio (mL/g) | This compound Yield (mg/g) | Reference |
| DES-UAE | ChCl:EG (1:2) with 40% water | 51 | 43 min | 22 | 101.82 ± 3.7 | [3] |
| Maceration | 50% Ethanol | 25 | 6 h | 20 | Lower than DES-UAE | [3] |
| Percolation | 50% Ethanol | 25 | 12 h soak + percolation | - | Lower than DES-UAE | [3] |
Table 2: Optimized Parameters for Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE)
| Parameter | Optimal Value |
| Extraction Temperature | 51 °C |
| Extraction Duration | 43 min |
| Liquid-Solid Ratio | 22 mL/g |
| Ultrasonic Power | 280 W |
| DES Composition | Choline Chloride: Ethylene Glycol (1:2 molar ratio) |
| Water Content in DES | 40% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction and analysis.
Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells by inhibiting the PDK1/Akt signaling pathway.[1]
Caption: Inhibition of the PDK1/Akt pathway by this compound, leading to apoptosis.
References
- 1. Ultrasound-assisted extraction of polyphenols from Lonicera japonica leaves and their α-glucosidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macroporous polymeric resin for the purification of flavonoids from medicinal plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasonic-Assisted Extraction of Phenolic Compounds from Lonicera similis Flowers at Three Harvest Periods: Comparison of Composition, Characterization, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Macranthoside B in Herbal Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macranthoside B is a significant triterpenoid saponin primarily extracted from the flower buds of Lonicera macranthoides.[1][2][3] This compound has garnered considerable interest in the scientific community for its potential pharmacological activities, particularly its anticancer properties.[4] Studies have demonstrated that this compound can induce apoptotic cell death in various cancer cell lines, including human cervical adenocarcinoma, by targeting the PI3K/Akt signaling pathway.[1][2] Given its therapeutic potential, the development of accurate and reliable analytical methods for the quantitative analysis of this compound in herbal extracts is crucial for quality control, pharmacokinetic studies, and the overall drug development process.
This application note provides detailed protocols for the extraction and quantitative analysis of this compound from herbal matrices using modern analytical techniques. It includes validated methodologies for Ultrasound-Assisted Extraction (UAE) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), along with guidelines for method validation.
Experimental Protocols
Extraction of this compound from Lonicera macranthoides
Ultrasound-assisted extraction is an efficient method for obtaining this compound from plant material. The following protocol is optimized for high extraction yield.[5]
Protocol: Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE)
-
Sample Preparation: Weigh 1.0 g of dried, powdered Lonicera macranthoides flower buds and place into a 50 mL conical flask.[5]
-
Solvent Addition: Add 20 mL of a deep eutectic solvent (DES) composed of choline chloride and ethylene glycol (1:2 molar ratio) with a 25% water content. The liquid-to-solid ratio should be 20 mL/g.
-
Ultrasonic Extraction: Place the flask in an ultrasonic bath. Perform extraction under the following optimized conditions:
-
Sample Recovery: After extraction, centrifuge the mixture at 3800 rpm for 15 minutes.[5]
-
Filtration: Collect the supernatant and filter it through a 0.45 µm microporous membrane prior to UPLC-MS/MS analysis.[5]
Alternative traditional methods such as maceration and percolation with 50% ethanol can also be used, though they may result in lower extraction yields compared to optimized UAE.[5]
Quantitative Analysis by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity for quantifying this compound in complex herbal extracts.[6][7]
Protocol: UPLC-MS/MS Analysis
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or ZORBAX SB-C18 (2.1 x 50 mm, 1.8 µm).[4][6]
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 2 µL.[6]
-
Gradient Elution: Implement a gradient program to ensure optimal separation. An example gradient is: 0-1.5 min, 90% B; 1.5-3.0 min, ramp to 95% B; 3.0-4.5 min, hold at 95% B; 4.5-5.0 min, return to initial conditions. (Note: Gradient should be optimized based on the specific column and system).[7]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[8]
-
Parameter Optimization: Infuse a standard solution of this compound (e.g., 10 µg/mL) to optimize MS parameters, including capillary voltage, cone voltage, source temperature, desolvation gas flow, and collision energy for specific parent-to-daughter ion transitions.[8]
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of a this compound reference standard (e.g., 0.98–62.5 µg/mL).[8]
-
Process the data using appropriate software (e.g., MassLynx).[9]
-
Calculate the concentration of this compound in the herbal extracts by plotting the peak area ratios against the concentrations of the standards.
-
Analytical Method Validation
To ensure the reliability of the quantitative results, the analytical method must be validated according to ICH guidelines.[10][11]
Protocol: Method Validation Procedures
-
Specificity: Analyze a blank matrix sample (an extract known to contain no this compound) to ensure no interfering peaks are present at the retention time of the analyte.[8]
-
Linearity: Analyze a minimum of five concentrations of the this compound standard across the expected range. Plot the peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.[8][12]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at low, medium, and high levels. The percent recovery should be within an acceptable range (typically 80-120%).[8][13]
-
Precision:
-
Limits of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD, Signal-to-Noise ratio of 3:1) and quantified with acceptable accuracy and precision (LOQ, Signal-to-Noise ratio of 10:1).[8][11]
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Example Validation Parameters for UPLC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | 0.999[8] |
| Range | As required | 0.98 - 62.5 µg/mL[8] |
| Accuracy (% Recovery) | 80 - 120% | 97 - 102%[8] |
| Precision (RSD%) | ≤ 2% | < 2%[8] |
| LOD | S/N ≥ 3 | 0.011 µg/mL[8] |
| LOQ | S/N ≥ 10 | 0.034 µg/mL[8] |
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex processes and relationships.
Caption: Workflow for this compound analysis.
This compound exerts its anticancer effects by modulating key cellular survival pathways.[1][2]
Caption: this compound inhibits the PI3K/Akt signaling pathway.[1][2]
Conclusion
The protocols outlined in this application note describe a robust and sensitive method for the quantitative analysis of this compound in herbal extracts. The combination of an optimized ultrasound-assisted extraction and a validated UPLC-MS/MS method provides the accuracy and reliability required for natural product research, quality control in the herbal industry, and early-stage drug development. The provided workflow and pathway diagrams serve as clear visual aids for understanding the experimental process and the compound's mechanism of action.
References
- 1. fb.cuni.cz [fb.cuni.cz]
- 2. Mechanistic Study of this compound Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Studies on the chemical constituents of Lonicera macranthoides Hand. -Mazz] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction of Macranthoidin B and Dipsacoside B from Lonicera macranthoides Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions and Extraction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accumulation differences of high-value ingredients in different phenotype Lonicera macranthoides: insights from integrative metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L. [frontiersin.org]
- 8. crbb-journal.com [crbb-journal.com]
- 9. lcms.cz [lcms.cz]
- 10. iosrphr.org [iosrphr.org]
- 11. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Ultra-performance liquid chromatography tandem mass-spectrometry (UPLC-MS/MS) for the rapid, simultaneous analysis of thiamin, riboflavin, flavin adenine dinucleotide, nicotinamide and pyridoxal in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Macranthoside B
An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantification of Macranthoside B, a key bioactive triterpenoid saponin. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results for the analysis of this compound in various samples.
Application Note: HPLC Analysis of this compound
Introduction
This compound is a significant triterpenoid saponin isolated from the flower buds of Lonicera macranthoides. It has garnered attention for its potential therapeutic properties. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust HPLC method for the determination of this compound.
Chromatographic Conditions
The separation and quantification of this compound were achieved using a reversed-phase HPLC method with UV detection. Triterpenoid saponins, including this compound, lack a strong chromophore, making UV detection at low wavelengths necessary. While methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can offer better sensitivity for such compounds, the described UV method is widely accessible and provides reliable quantification.
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-20 min, 20-40% B; 20-35 min, 40-60% B; 35-40 min, 60-20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 205 nm |
Method Validation Summary
The developed method was validated for its linearity, precision, accuracy, and sensitivity. The validation parameters indicate that the method is suitable for its intended purpose.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark with the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to obtain concentrations ranging from 1.5 µg/mL to 100 µg/mL.
2. Sample Preparation (from Plant Material)
-
Extraction: Weigh 1.0 g of powdered plant material (e.g., flower buds of Lonicera macranthoides) and transfer to a flask. Add 50 mL of 70% methanol.
-
Sonication: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Analysis Workflow
The following diagram illustrates the logical workflow of the HPLC analysis for this compound.
Caption: Workflow for the HPLC analysis of this compound.
4. System Suitability
Before starting the analysis, perform a system suitability test by injecting the working standard solution (e.g., 20 µg/mL) five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.
5. Data Analysis
-
Qualitative Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Signaling Pathway (Illustrative)
While this document focuses on the analytical method, this compound has been studied for its biological activities, including the induction of apoptosis in cancer cells. The following diagram provides a simplified, illustrative representation of a potential signaling pathway involved.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Macranthoside B in Plasma
Abstract
This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of Macranthoside B in plasma samples. The described protocol is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and bioanalytical testing. The methodology encompasses a streamlined solid-phase extraction (SPE) for sample preparation, followed by rapid and selective chromatographic separation and highly sensitive detection using tandem mass spectrometry. All quantitative data, including linearity, precision, accuracy, and recovery, are presented in clear, tabular formats. Additionally, a detailed experimental workflow is visualized using a Graphviz diagram to ensure procedural clarity.
Introduction
This compound is a triterpenoid saponin with potential therapeutic applications. To accurately assess its pharmacokinetic profile, a robust and sensitive bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for an LC-MS/MS assay designed to meet the rigorous demands of preclinical and clinical drug development. The method is based on a previously published study by Chen et al. (2009) and has been elaborated with further details to facilitate its implementation.[1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS) (e.g., another saponin not present in the matrix, such as glycyrrhizin or a stable isotope-labeled this compound)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Blank plasma (from the same species as the study samples)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: To 200 µL of plasma, add 20 µL of the internal standard working solution. Vortex for 30 seconds. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove interfering substances.
-
Elution: Elute this compound and the internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
-
Column: Shim-pack CLC-ODS column or equivalent C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion is the deprotonated molecule [M-H]⁻. Given the molecular weight of 1075.24 g/mol , the precursor ion is m/z 1074.2. The fragmentation of the sugar chain is expected. A likely product ion would result from the loss of a terminal glucose unit (162 Da), leading to a product ion of m/z 912.2.
-
Internal Standard: To be determined based on the selected IS.
-
-
Collision Energy and Other MS Parameters: These should be optimized for the specific instrument used to achieve maximum sensitivity for the MRM transitions.
Quantitative Data Summary
The following tables summarize the quantitative performance of the method as reported by Chen et al. (2009).[1]
Table 1: Calibration Curve and Lower Limit of Quantification
| Analyte | Linear Range (ng/mL) | r² | LLOQ (ng/mL) |
| This compound | 1.43 - 143 | >0.999 | 1.43 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (% bias) |
| This compound | Low QC | < 10% | < 10% | -10% to 10% |
| Medium QC | < 10% | < 10% | -10% to 10% | |
| High QC | < 10% | < 10% | -10% to 10% |
Table 3: Recovery
| Analyte | Overall Recovery |
| This compound | > 70% |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Signaling Pathway Diagram (Hypothetical)
While the primary focus of this protocol is bioanalysis, this compound has been investigated for its biological activities. Below is a hypothetical signaling pathway diagram illustrating a potential mechanism of action, for informational purposes.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in plasma. The protocol is well-suited for pharmacokinetic studies and other bioanalytical applications in drug development. The provided data and workflow diagrams serve as a comprehensive guide for the successful implementation of this method in a laboratory setting.
References
Total synthesis and derivatization of Macranthoside B
Application Notes and Protocols: Macranthoside B
Topic: Biological Activity and Mechanism of Action of this compound
Audience: Researchers, scientists, and drug development professionals.
Note on Synthesis and Derivatization: As of the latest literature review, there are no published reports on the total synthesis or chemical derivatization of this compound. This molecule is a complex triterpenoid saponin isolated from natural sources, such as Lonicera macranthoides.[1] The information provided herein focuses on its well-documented biological activities.
Introduction
This compound is a naturally occurring triterpenoid saponin that has garnered significant interest for its potential therapeutic applications, particularly in oncology.[1][2] In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis).[1][2] This document outlines the known biological effects of this compound, its mechanism of action, and provides generalized protocols for its study in a research setting.
Biological Activity
The primary characterized biological activity of this compound is its anticancer effect, which has been observed in several human cancer cell lines.
Anticancer Activity
This compound induces cytotoxic effects in a dose-dependent manner.[2] Its efficacy has been demonstrated against a panel of cancer cell lines, as summarized in the table below.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Key Observations | Reference |
| HeLa | Cervical Adenocarcinoma | Significant dose-dependent decrease in cell viability.[2] | [2] |
| MCF7 | Breast Cancer | Demonstrated inhibition of cell proliferation.[2] | [2] |
| U87 | Glioblastoma | Demonstrated inhibition of cell proliferation.[2] | [2] |
| A549 | Lung Cancer | Demonstrated inhibition of cell proliferation.[2] | [2] |
| HepG2 | Liver Cancer | Demonstrated inhibition of cell proliferation.[2] | [2] |
Mechanism of Action
The anticancer properties of this compound are attributed to its ability to induce apoptosis through a multi-faceted mechanism involving the modulation of key cellular signaling pathways.[1][2]
The core mechanism involves:
-
Induction of Oxidative Stress: this compound treatment leads to a downregulation of the antioxidant enzymes SOD2 and GPx1, resulting in an increase in reactive oxygen species (ROS).[1]
-
Inhibition of the PI3K/Akt Signaling Pathway: It inhibits the phosphorylation of PDK1 and Akt, key components of a pro-survival signaling pathway.[1][2]
-
Downregulation of Anti-Apoptotic Proteins: A decrease in the levels of Bcl-xL and UHRF1 is observed following treatment.[1][2]
These events collectively lead to the loss of mitochondrial membrane potential, activation of caspases, and ultimately, apoptotic cell death.[1][2]
Experimental Protocols
The following are generalized protocols for assays used to characterize the biological effects of this compound.
Cell Culture and Treatment
-
Culture desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
For experiments, seed cells to achieve 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO and dilute to final concentrations in cell culture media.
Cell Viability Assay (e.g., MTT Assay)
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24 hours).
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the crystals with DMSO and measure the absorbance at 490 nm.
-
Express results as a percentage of the vehicle-treated control.
Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Treat cells with this compound for the specified duration.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cell population by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Western Blot Analysis
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with non-fat milk or BSA.
-
Incubate with primary antibodies against proteins of interest (e.g., Akt, p-Akt, Caspase-3, PARP, Bcl-xL).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize protein bands using an ECL detection system.
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action
Caption: this compound inhibits pro-survival pathways and induces apoptosis.
Experimental Workflow for Biological Characterization
References
Application Notes and Protocols for Macranthoside B in Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoside B, a triterpenoid saponin extracted from Lonicera macranthoides, has demonstrated significant anti-cancer potential in various cancer cell lines.[1][2][3][4] These application notes provide a comprehensive guide for utilizing this compound in cell culture-based assays to investigate its cytotoxic and apoptotic effects. The protocols outlined below are based on established methodologies and findings from recent scientific literature.
Mechanism of Action Overview
This compound exerts its anti-cancer effects primarily through the induction of apoptosis. This is achieved by two main mechanisms: the generation of reactive oxygen species (ROS), leading to oxidative stress, and the inhibition of the prosurvival PDK1/Akt signaling pathway.[1][2][3] These events culminate in the activation of the intrinsic apoptotic cascade, characterized by mitochondrial dysfunction and activation of caspases.[4]
Key Molecular Events:
-
Increased Oxidative Stress: Downregulation of antioxidant enzymes like SOD2 and GPx1.[1][2]
-
Inhibition of PDK1/Akt Pathway: Decreased phosphorylation of PDK1 and Akt.[1][2][3]
-
Downregulation of Anti-apoptotic Proteins: Reduced expression of UHRF1 and Bcl-xL.[1][2][3]
-
Induction of Mitochondrial Apoptosis: Increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential (MMP), and subsequent cleavage of caspase-3 and PARP.[1][2][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its application in cell culture assays.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for this compound assays.
Data Presentation
The following tables summarize the reported effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HeLa | Cervical Cancer | ~40 | 24 |
| MCF7 | Breast Cancer | 10-20 | Not Specified |
| U87 | Glioblastoma | 10-20 | Not Specified |
| A549 | Lung Cancer | 10-20 | Not Specified |
| HepG2 | Liver Cancer | 10-20 | Not Specified |
Data synthesized from multiple sources indicating a general range of effective concentrations.[3][4]
Table 2: Summary of this compound Effects on Apoptotic Markers in HeLa Cells
| Marker | Effect | Method of Detection |
| Sub-G1 Phase Accumulation | Increased | Flow Cytometry |
| Mitochondrial Membrane Potential | Decreased | Flow Cytometry |
| Caspase-3 Cleavage | Increased | Western Blot |
| PARP Cleavage | Increased | Western Blot |
| ROS Generation | Increased | Flow Cytometry (DHE staining) |
| p-Akt Levels | Decreased | Western Blot |
| p-PDK1 Levels | Decreased | Western Blot |
| SOD2 Expression | Decreased | Western Blot |
| GPx1 Expression | Decreased | Western Blot |
| UHRF1 Expression | Decreased | Western Blot |
| Bcl-xL Expression | Decreased | Western Blot |
| Bax/Bcl-2 Ratio | Increased | Western Blot |
This table summarizes key findings from studies on HeLa cells.[1][2][3][4]
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Solubility: While specific solubility data in cell culture media is not extensively published, saponins like this compound are often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. It is crucial to perform a solubility test for your specific lot of this compound.
-
Protocol:
-
Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
2. Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (and vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for flow cytometry analysis.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
-
Protocol:
-
Seed cells and treat with this compound as described for the viability assay.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[6] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
4. Western Blot Analysis
This protocol outlines the key steps for analyzing protein expression changes induced by this compound.
-
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against p-Akt, Akt, p-PDK1, PDK1, Caspase-3, PARP, Bcl-2, Bax, UHRF1, Bcl-xL, SOD2, GPx1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Protocol:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.[7]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.[7]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Concluding Remarks
This compound is a promising natural compound with potent anti-cancer activity. The protocols and data presented in these application notes provide a framework for researchers to effectively design and execute cell culture-based assays to further elucidate its therapeutic potential. It is recommended to optimize treatment concentrations and incubation times for each specific cell line and experimental setup.
References
- 1. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 2. Mechanistic Study of this compound Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fb.cuni.cz [fb.cuni.cz]
- 4. This compound, a hederagenin saponin extracted from Lonicera macranthoides and its anti-tumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
Administration of Macranthoside B for In Vivo Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Macranthoside B is a triterpenoid saponin with demonstrated preclinical bioactivity, primarily investigated for its potential as an anti-cancer agent. In vitro studies have revealed its capacity to induce apoptosis and ferroptosis in cancer cells, suggesting its promise for in vivo therapeutic applications. These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in various animal models based on existing literature. The provided protocols are intended as a starting point for research and may require optimization for specific experimental contexts.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Animal Model | Administration Route | Dosage | Source |
| Tmax (h) | Double peaks observed | Rat | Oral | Not specified | [1] |
| Cmax (ng/mL) | Not specified | Rat | Oral | Not specified | [1] |
| Elimination | Double peaks in concentration-time course suggest complex absorption/elimination | Rat | Oral | Not specified | [1] |
Table 2: Recommended Starting Doses and Administration Routes for Saponins in Rodent Models (General Guidance)
| Animal Model | Administration Route | Recommended Volume | Needle Gauge | Proposed Starting Dose Range for this compound* |
| Mouse | Intravenous (IV) - Tail Vein | < 0.2 mL | 27-30 G | 1-10 mg/kg |
| Mouse | Intraperitoneal (IP) | < 2.0 mL | 25-27 G | 5-50 mg/kg |
| Mouse | Oral Gavage (PO) | < 0.5 mL | 20-22 G | 10-100 mg/kg |
| Rat | Intravenous (IV) - Tail Vein | < 0.5 mL | 24-26 G | 1-10 mg/kg |
| Rat | Intraperitoneal (IP) | < 5.0 mL | 23-25 G | 5-50 mg/kg |
| Rat | Oral Gavage (PO) | < 2.0 mL | 18-20 G | 10-100 mg/kg |
*Note: These are suggested starting dose ranges based on general knowledge of saponin administration in vivo. Dose-response studies are crucial to determine the optimal and safe dose for specific models and therapeutic endpoints.
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy of this compound in a Murine Xenograft Model
This protocol describes a general procedure to assess the anti-cancer activity of this compound in a subcutaneous tumor xenograft model.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Age: 6-8 weeks
-
Source: Reputable commercial vendor
2. Cell Culture and Tumor Inoculation:
-
Culture a relevant human cancer cell line (e.g., adenocarcinoma of the esophagogastric junction cell line) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel® (1:1 ratio).
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
3. This compound Preparation and Administration:
-
Preparation: Dissolve this compound in a suitable vehicle. A common vehicle for saponins is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. Ensure complete dissolution. The final DMSO concentration should be minimized to avoid toxicity.
-
Administration Route: Intraperitoneal (IP) or intravenous (IV) injection are common routes for assessing systemic anti-tumor effects. Oral gavage can also be considered based on pharmacokinetic data.
-
Dosage: Based on general guidance for saponins, a starting dose of 10 mg/kg (IP) or 5 mg/kg (IV) can be investigated. A dose-finding study is highly recommended.
-
Frequency: Administer this compound every other day or three times a week.
-
Control Groups: Include a vehicle control group and potentially a positive control group (a standard-of-care chemotherapy agent for the specific cancer type).
4. Monitoring and Endpoint Analysis:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Record animal body weight and observe for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors.
-
Measure final tumor weight and volume.
-
Perform histological and immunohistochemical analysis of tumor tissues to assess apoptosis, proliferation, and relevant signaling pathway markers.
Protocol 2: Investigation of this compound in an Acute Inflammation Model
This protocol outlines a method to evaluate the potential anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-induced inflammation model in mice.
1. Animal Model:
-
Species: C57BL/6 or BALB/c mice
-
Age: 8-10 weeks
2. This compound Administration:
-
Prepare this compound as described in Protocol 1.
-
Administer this compound (e.g., 10-50 mg/kg, IP) or vehicle to respective groups of mice.
3. Induction of Inflammation:
-
One hour after this compound or vehicle administration, induce systemic inflammation by intraperitoneally injecting LPS (e.g., 1-5 mg/kg).
4. Sample Collection and Analysis:
-
At a predetermined time point after LPS injection (e.g., 4, 8, or 24 hours), collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Harvest tissues such as the liver and lungs for histological examination of inflammatory cell infiltration and for gene expression analysis of inflammatory markers by RT-qPCR.
Mandatory Visualizations
References
Application Notes and Protocols for Developing a Stable Formulation of Macranthoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction to Macranthoside B
This compound is a triterpenoid saponin with potential therapeutic applications, including antibacterial and anticancer activities.[1][2] Like many natural glycosidic compounds, this compound is susceptible to degradation, posing a significant challenge to the development of stable formulations for research and therapeutic use.[3][4] These application notes provide a comprehensive guide to developing and evaluating a stable formulation of this compound, encompassing physicochemical characterization, formulation strategies, and detailed experimental protocols.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing a stable formulation. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₃H₈₆O₂₂ | [5] |
| Molecular Weight | 1075.25 g/mol | [5][6] |
| Melting Point | 260-262 °C | [6] |
| Solubility | Soluble in DMSO.[6] Poor water solubility is expected, especially at acidic to neutral pH, characteristic of monodesmosidic saponins. | [6][7] |
| pKa | 4.63 ± 0.70 (Predicted) | [6] |
| Storage | Store at -20°C in a closed container, protected from air and light.[6][8] |
Formulation Development Strategies
The primary goal in formulating this compound is to enhance its stability and, if necessary, improve its solubility for specific research applications. Based on strategies for stabilizing similar natural compounds, the following approaches are recommended.[9][10]
pH Optimization
The glycosidic linkages in saponins can be susceptible to acid or base hydrolysis.[11][12] Therefore, maintaining an optimal pH is critical. The predicted pKa of this compound suggests that its ionization state, and consequently its solubility and stability, will be pH-dependent.
Use of Excipients
The careful selection of excipients can significantly improve the stability of this compound.[10][13]
-
Antioxidants: To prevent oxidative degradation, the inclusion of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or alpha-tocopherol is recommended.[9]
-
Buffering Agents: Phosphate, citrate, or acetate buffers should be used to maintain the optimal pH of the formulation.
-
Surfactants and Solubilizers: For aqueous formulations, non-ionic surfactants like Polysorbate 80 or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can enhance the solubility and stability of saponins.[14]
Advanced Drug Delivery Systems
Encapsulation technologies can protect this compound from degradative environmental factors.
-
Liposomes: These phospholipid vesicles can encapsulate hydrophobic and amphiphilic molecules like this compound, protecting them from hydrolysis and oxidation.[15][16]
-
Nanoparticles: Polymeric nanoparticles or solid lipid nanoparticles can entrap this compound, offering controlled release and enhanced stability.[17][18] Saponins themselves can act as natural stabilizers in nanosuspensions.[17]
Experimental Protocols
Protocol for Forced Degradation Study of this compound
A forced degradation study is essential to identify the degradation pathways and to develop a stability-indicating analytical method.[2]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer, pH 7.4
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, expose a solution of this compound in methanol to the same conditions.
-
Photolytic Degradation: Expose a solid sample and a methanolic solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method (see Protocol 4.2).
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and quantify the major degradation products.
-
Propose potential degradation pathways based on the identified degradants.
Forced degradation experimental workflow.
Protocol for Stability-Indicating HPLC Method Development and Validation
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (LC-MS).
Chromatographic Conditions (Initial Suggested):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (typically low UV, e.g., 205-220 nm for saponins).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation (as per ICH Q2(R1) guidelines): [7]
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze stressed samples from the forced degradation study. Assess peak purity of this compound. | The method should resolve this compound from all degradation products and excipients. Peak purity index should be >0.99. |
| Linearity | Prepare standard solutions of this compound at a minimum of five concentrations. Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) > 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo formulation with known concentrations of this compound (e.g., 80%, 100%, 120% of the target concentration). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability and Intermediate) | Analyze multiple preparations of a homogenous sample by the same analyst on the same day (repeatability) and by different analysts on different days (intermediate precision). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | To be determined and reported. |
| Robustness | Introduce small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | No significant change in chromatographic performance. RSD of results should be within acceptable limits. |
Protocol for Preparation of this compound Loaded Liposomes
Objective: To encapsulate this compound in liposomes to enhance its stability.
Materials:
-
This compound
-
Soy phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure (Thin-film hydration method):
-
Lipid Film Formation: Dissolve this compound, SPC, and cholesterol in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.
-
Drying: Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by centrifugation or dialysis.
Characterization:
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Encapsulation Efficiency (%EE): Determined by quantifying the amount of encapsulated this compound and the total amount used. %EE = (Amount of encapsulated drug / Total amount of drug used) x 100
Liposome preparation workflow.
Protocol for Preparation of this compound Loaded Nanoparticles
Objective: To prepare this compound loaded nanoparticles for improved stability and controlled release.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
Procedure (Emulsion-solvent evaporation method):
-
Organic Phase Preparation: Dissolve this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Lyophilize the nanoparticles to obtain a dry powder for long-term storage.
Characterization:
-
Particle Size and Morphology: Determined by DLS and scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Encapsulation Efficiency (%EE): Determined similarly to the liposomal formulation.
Stability Testing of Formulations
Objective: To evaluate the long-term stability of the developed this compound formulations.
Procedure:
-
Store the prepared formulations (e.g., solution, liposomes, nanoparticles) at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH and 40°C/75% RH).
-
At specified time intervals (e.g., 0, 1, 3, 6 months), withdraw samples and analyze for:
-
Appearance: Visual inspection for any changes in color, clarity, or precipitation.
-
pH: For liquid formulations.
-
Particle Size and Polydispersity Index (PDI): For liposomes and nanoparticles.
-
This compound Content: Using the validated stability-indicating HPLC method.
-
Degradation Products: Quantification of any significant degradation products.
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the degradation kinetics and predict the shelf-life of the formulation.
Data Presentation
All quantitative data from the stability studies should be summarized in tables for easy comparison.
Table 1: Stability Data for this compound Solution at 40°C/75% RH
| Time (Months) | Appearance | pH | This compound Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0 | Clear, colorless | 6.5 | 100.0 | ND | ND |
| 1 | Clear, colorless | 6.4 | 98.2 | 0.5 | 0.1 |
| 3 | Clear, slightly yellow | 6.3 | 94.5 | 1.8 | 0.4 |
| 6 | Slightly yellow, hazy | 6.1 | 88.1 | 4.2 | 0.9 |
| ND: Not Detected |
Table 2: Stability Data for this compound Liposomes at 40°C/75% RH
| Time (Months) | Appearance | Particle Size (nm) | PDI | This compound Assay (%) |
| 0 | Opalescent dispersion | 120.5 | 0.15 | 100.0 |
| 1 | Opalescent dispersion | 122.1 | 0.16 | 99.5 |
| 3 | Opalescent dispersion | 125.8 | 0.18 | 98.1 |
| 6 | Opalescent dispersion | 130.2 | 0.21 | 96.4 |
Conclusion
The development of a stable formulation of this compound is a critical step in advancing its research and potential therapeutic applications. The protocols outlined in these application notes provide a systematic approach to understanding the stability of this compound, developing appropriate formulations, and rigorously evaluating their long-term stability. By employing these methodologies, researchers can create robust formulations that ensure the integrity and efficacy of this compound for their studies.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. sgs.com [sgs.com]
- 3. Saponin-Derived Silver Nanoparticles from Phoenix dactylifera (Ajwa Dates) Exhibit Broad-Spectrum Bioactivities Combating Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. EP2815746A1 - Saponin nano-micelle and preparation method, use and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 6. Analytical Method Validation Requirements in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Effects of saponin capped triangular silver nanocrystals on the germination of Pisum sativum, Cicer arietinum, Vigna radiata seeds & their subsequent growth study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposomal and Nanostructured Lipid Nanoformulations of a Pentacyclic Triterpenoid Birch Bark Extract: Structural Characterization and In Vitro Effects on Melanoma B16-F10 and Walker 256 Tumor Cells Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. database.ich.org [database.ich.org]
Application Notes and Protocols for Macranthoside B as an Analytical Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macranthoside B is a triterpenoid saponin that has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-bacterial and anti-cancer activities.[1] As research into this compound intensifies, the need for accurate and reliable analytical methods for its quantification in various matrices becomes paramount. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
This compound is available as a reference standard from various chemical suppliers, typically with a purity of 95% or higher.[2] It is a white to off-white solid with a molecular formula of C₅₃H₈₆O₂₂ and a molecular weight of approximately 1075.24 g/mol .[3] For long-term storage, it is recommended to keep the standard at -20°C.[2] this compound is soluble in dimethyl sulfoxide (DMSO).[2]
Quantitative Data Summary
The following tables summarize the quantitative data and performance characteristics of the analytical methods described in this document.
Table 1: UPLC-MS/MS Method Performance Characteristics for this compound Quantification in Rat Plasma
| Parameter | Value |
| Linear Range | Two orders of magnitude |
| Correlation Coefficient (r²) | >0.999[4] |
| Limit of Quantification (LOQ) | 1.43 ng/mL[4] |
| Inter-day Precision (RSD) | <10%[4] |
| Intra-day Precision (RSD) | <10%[4] |
| Accuracy (% Bias) | -10% to 10%[4] |
| Overall Recovery | >70%[4] |
Table 2: Typical Validation Parameters for Chromatographic Methods
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (Recovery) | 80% - 120% |
| Precision (RSD) | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No interference at the retention time of the analyte |
| Robustness | Insensitive to minor variations in method parameters |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-UV
This protocol provides a general method for the quantification of this compound in a sample matrix using HPLC with UV detection. Optimization may be required depending on the specific matrix.
1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid (or other suitable buffer components)
-
Dimethyl sulfoxide (DMSO) for stock solution
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
4. Sample Preparation
-
The sample preparation method will be matrix-dependent. For herbal extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
5. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point. An example gradient is:
-
0-20 min: 30-70% Acetonitrile
-
20-25 min: 70-90% Acetonitrile
-
25-30 min: 90-30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: As this compound lacks a strong chromophore, detection in the low UV range (e.g., 205-215 nm) is often employed for saponins.
6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: High-Sensitivity Quantification of this compound using UPLC-MS/MS
This protocol is suitable for the quantification of low concentrations of this compound, particularly in biological matrices.
1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
UPLC-MS grade acetonitrile
-
UPLC-MS grade water
-
UPLC-MS grade formic acid
-
DMSO for stock solution
2. Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
A reversed-phase C18 column suitable for UPLC (e.g., 2.1 x 100 mm, 1.7 µm particle size). A Shim-pack CLC-ODS column has been reported for the analysis of this compound.[4]
3. Preparation of Standard and Sample Solutions
-
Follow the same procedure as in the HPLC-UV protocol, but with a lower concentration range for the working standards (e.g., 0.5 ng/mL to 100 ng/mL), depending on the expected sample concentrations.
-
For biological samples like plasma, a solid-phase extraction (SPE) is recommended for sample clean-up and concentration.[4]
4. UPLC-MS/MS Conditions
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode has been shown to be effective for this compound.[4]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
5. Data Analysis
-
Similar to the HPLC-UV method, construct a calibration curve using the peak areas of the MRM transitions for the standard solutions.
-
Quantify this compound in the samples using the linear regression equation from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the chromatographic analysis of this compound.
Logical Relationship for Method Validation
Caption: Key parameters for analytical method validation.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Simplified signaling pathway of this compound-induced apoptosis.[1][5]
References
- 1. alfachemic.com [alfachemic.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | C53H86O22 | CID 11693756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-mass spectrometry analysis of macranthoidin B, macranthoidin A, dipsacoside B, and this compound in rat plasma for the pharmacokinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L. [frontiersin.org]
Unveiling the Anti-Cancer Potential of Macranthoside B: A Detailed Guide to Biological Assay Protocols
For Immediate Release
Xinxiang, China - Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the biological evaluation of Macranthoside B, a triterpenoid saponin with promising anti-cancer properties. This document provides detailed application notes and protocols for key biological assays, presents quantitative data in a structured format, and visualizes the compound's mechanism of action through signaling pathway diagrams.
This compound, extracted from Lonicera macranthoides, has demonstrated significant potential in inhibiting cancer cell proliferation and inducing programmed cell death. This guide serves as a practical resource for laboratories investigating the therapeutic applications of this natural compound.
Application Notes
This compound has been shown to exert its anti-cancer effects through the induction of apoptosis and autophagy in various cancer cell lines. Mechanistic studies reveal that its activity is primarily mediated through the modulation of key signaling pathways, including the PI3K/Akt and ROS/AMPK/mTOR pathways. By inhibiting the pro-survival PI3K/Akt pathway and promoting the generation of reactive oxygen species (ROS), this compound effectively triggers the apoptotic cascade. This is evidenced by the activation of executioner caspases, such as caspase-3, and the cleavage of PARP. Furthermore, this compound influences the expression of Bcl-2 family proteins, leading to a decreased anti-apoptotic defense in cancer cells. The protocols detailed below provide the necessary tools to investigate these cellular and molecular events.
Data Presentation: Efficacy of this compound Across Cancer Cell Lines
The cytotoxic effect of this compound has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | ~18.5 |
| MCF-7 | Breast Cancer | Not explicitly quantified in the search results |
| U87 | Glioblastoma | Not explicitly quantified in the search results |
| A549 | Lung Cancer | Not explicitly quantified in the search results |
| HepG2 | Liver Cancer | Not explicitly quantified in the search results |
Note: The IC50 value for HeLa cells is approximated from graphical data. Further research is required to establish precise IC50 values for all listed cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and accuracy in the evaluation of this compound's biological activity.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, U87, A549, HepG2)
-
Complete growth medium (specific to cell line)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis and necrosis induced by this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C (dilutions to be optimized according to manufacturer's instructions).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
To further elucidate the mechanisms of this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis.
Caption: Workflow for assessing this compound-induced apoptosis.
Application Notes and Protocols for Determining Macranthoside B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell viability assays for the assessment of Macranthoside B's cytotoxic effects. The protocols and data presented are compiled from published research and are intended to assist in the design and execution of experiments to evaluate the anticancer potential of this natural triterpenoid saponin.
This compound, extracted from Lonicera macranthoides, has demonstrated significant anticancer activity in various cancer cell lines.[1][2][3] Its mechanism of action involves the induction of apoptosis and autophagy, mediated by an increase in intracellular reactive oxygen species (ROS) and the modulation of key signaling pathways.[1][4][5] Accurate and reproducible methods for quantifying its cytotoxic effects are crucial for further pre-clinical development.
Overview of Cell Viability Assays
Cell viability assays are essential tools for assessing the dose-dependent effects of compounds like this compound on cancer cells.[6][7] These assays measure various cellular parameters to determine the number of living and metabolically active cells following treatment. The most common methods employed in the study of this compound are tetrazolium-based colorimetric assays, such as the MTT assay.[8][9]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[9][10] It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[9][10]
Experimental Data Summary
The following tables summarize the reported cytotoxic effects of this compound on various cancer cell lines as determined by cell viability assays.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC₅₀ (µM) | Reference |
| HeLa | Cervical Adenocarcinoma | MTT | 24 | ~40 | [8] |
| HCT-116 | Colorectal Carcinoma | MTT | 48 | Not specified, dose-dependent decrease | [4] |
| A2780 | Ovarian Cancer | Not specified | Not specified | Not specified, induces apoptosis | [5] |
| MCF7 | Breast Cancer | MTT | 24 | >50 | [8] |
| U87 | Glioblastoma | MTT | 24 | ~50 | [8] |
| A549 | Lung Cancer | MTT | 24 | >50 | [8] |
| HepG2 | Hepatocellular Carcinoma | MTT | 24 | >50 | [8] |
Note: IC₅₀ values are approximate and may vary depending on experimental conditions.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a step-by-step guide for determining the cytotoxicity of this compound using the MTT assay.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 1 µM to 100 µM.[4][8]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (untreated cells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[4][8]
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced cytotoxicity and the general workflow for its assessment.
Caption: Proposed signaling pathway of this compound-induced apoptosis and autophagy.
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 2. Mechanistic Study of this compound Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Článek: Mechanistic study of this compound effects... | Folia biologica | Kramio KNAV [medvik.cz]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. fb.cuni.cz [fb.cuni.cz]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Identifying Molecular Targets of Macranthoside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies for the identification of direct molecular targets of natural products, with a specific focus on their application to Macranthoside B, a triterpenoid saponin with demonstrated anti-cancer properties.
Introduction to this compound
This compound is a triterpenoid saponin that has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[1][2] Mechanistic studies have revealed its ability to increase oxidative stress and inhibit the PDK1/Akt signaling pathway, a critical cell survival pathway often dysregulated in cancer.[1][2] Specifically, this compound has been observed to decrease the phosphorylation of both PDK1 and Akt.[1][2] While these findings elucidate the downstream effects of this compound, its direct molecular binding partners remain to be definitively identified. The following protocols outline robust methods for the identification of these primary targets.
Data Presentation: Effects of this compound on Cancer Cells
The following tables summarize the known quantitative effects of this compound on cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HeLa | Cervical Cancer | ~15 | 24 |
| MCF7 | Breast Cancer | Not specified | 24 |
| U87 | Glioblastoma | Not specified | 24 |
| A549 | Lung Cancer | Not specified | 24 |
| HepG2 | Liver Cancer | Not specified | 24 |
Source: Data derived from studies on the anti-cancer effects of this compound.
Table 2: Effect of this compound on Protein Phosphorylation in HeLa Cells
| Protein | Treatment | Relative Phosphorylation Level (Normalized to Control) |
| PDK1 | Control | 1.00 |
| This compound (15 µM) | Decreased | |
| Akt (Ser473) | Control | 1.00 |
| This compound (15 µM) | Significantly Decreased |
Source: Qualitative data from Western blot analysis suggests a decrease in phosphorylation.[2] Quantitative values are illustrative and would need to be determined experimentally.
Experimental Protocols for Target Identification
Two powerful and widely used methods for identifying the direct molecular targets of small molecules are Affinity Chromatography-Mass Spectrometry (AC-MS) and Drug Affinity Responsive Target Stability (DARTS).
Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
This method involves immobilizing the small molecule (this compound) on a solid support to "fish" for its binding partners in a cell lysate.
1. Preparation of this compound Affinity Probe:
-
Chemically modify this compound to introduce a linker arm with a reactive group (e.g., an amine or carboxyl group) without compromising its biological activity. This may require structure-activity relationship (SAR) studies to identify non-essential positions for modification.
-
Covalently couple the modified this compound to a solid support, such as NHS-activated sepharose beads, to create the affinity matrix.
-
Prepare a control matrix with the linker arm alone to identify non-specific binders.
2. Cell Culture and Lysis:
-
Culture a relevant cancer cell line (e.g., HeLa cells) to a sufficient density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors) to obtain a total cell lysate.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant containing the proteome.
3. Affinity Pull-Down:
-
Incubate the cell lysate with the this compound-coupled beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads. This can be achieved by:
-
Competition with an excess of free this compound.
-
Changing the pH or ionic strength of the buffer.
-
Using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
4. Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.
-
Excise the protein bands that are unique to the this compound pull-down compared to the control.
-
Perform in-gel tryptic digestion of the excised protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database (e.g., Swiss-Prot) using a search algorithm like MASCOT or Sequest.
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that identifies target proteins based on the principle that a small molecule binding to its target can stabilize the protein and make it less susceptible to proteolysis.[3][4][5]
1. Cell Culture and Lysis:
-
Prepare a total cell lysate from a relevant cell line as described in the AC-MS protocol.
2. Drug Incubation:
-
Aliquot the cell lysate into several tubes.
-
To the experimental tubes, add this compound to the desired final concentration.
-
To the control tubes, add a vehicle control (e.g., DMSO).
-
Incubate the tubes for 1 hour at room temperature to allow for binding.
3. Limited Proteolysis:
-
Add a protease (e.g., thermolysin or pronase) to each tube. The optimal protease and its concentration need to be determined empirically.
-
Incubate for a short period (e.g., 10-30 minutes) at room temperature to allow for limited digestion.
-
Stop the digestion by adding a protease inhibitor or by adding SDS-PAGE sample buffer and boiling.
4. Analysis of Protein Stability:
-
Separate the digested protein samples by SDS-PAGE.
-
Visualize the protein bands by Coomassie or silver staining.
-
Look for protein bands that are more prominent (less digested) in the this compound-treated lanes compared to the control lanes.
5. Protein Identification by Mass Spectrometry:
-
Excise the protected protein bands from the gel.
-
Identify the proteins using the same mass spectrometry workflow as described in the AC-MS protocol.
Visualizations
Signaling Pathway of this compound's Known Effects
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for Affinity Chromatography-Mass Spectrometry
References
- 1. Direct analysis and identification of triterpene glycosides by LC/MS in black cohosh, Cimicifuga racemosa, and in several commercially available black cohosh products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Triterpenoid Saponins Reveals Insights into Structural Features Associated with Potent Protein Drug Enhancement Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of Macranthoside B for in vitro assays
Welcome to the technical support center for Macranthoside B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in in vitro assays, with a specific focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO, and stock solutions can be prepared in this solvent.
Q2: What is the typical concentration range for a this compound stock solution in DMSO?
A2: Commercially available information suggests preparing stock solutions of this compound in DMSO at concentrations of 1 mM, 5 mM, and 10 mM.
Q3: I am still having trouble dissolving this compound in DMSO. What can I do?
A3: To enhance the solubility of this compound in DMSO, you can warm the solution to 37°C and use an ultrasonic bath.[1] Gentle vortexing can also aid in dissolution.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the primary recommendation, some triterpenoid saponins have limited solubility in ethanol and water. Aqueous ethanol solutions can sometimes be used for extraction and solubilization of saponins. However, for cell-based assays, it is crucial to determine the tolerance of your specific cell line to any new solvent.
Q5: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A5: Precipitation upon addition to aqueous-based cell culture media is a common issue with compounds dissolved in DMSO. To mitigate this, ensure the final concentration of DMSO in your culture medium is low (typically below 0.5% to avoid solvent toxicity). You can achieve this by preparing a more concentrated stock solution in DMSO and adding a very small volume to your media. It is also recommended to add the stock solution to the media with gentle mixing to facilitate dispersion.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in DMSO at the desired concentration. | Insufficient solvent volume or incomplete dissolution. | 1. Ensure you are using a sufficient volume of DMSO for the desired concentration (see Table 1). 2. Gently warm the vial to 37°C in a water bath for 5-10 minutes. 3. Use an ultrasonic bath for 5-10 minutes to aid dissolution.[1] 4. Vortex the solution gently for 1-2 minutes. |
| The prepared this compound stock solution appears cloudy or has visible particles. | The concentration may exceed the maximum solubility under the current conditions. | 1. Try diluting the stock solution to a lower concentration. 2. Repeat the warming and sonication steps. 3. If particles persist, consider centrifuging the stock solution and using the clear supernatant, noting that the actual concentration may be lower than calculated. |
| Precipitation occurs immediately after adding the DMSO stock solution to the cell culture medium. | Rapid change in solvent polarity and exceeding the aqueous solubility limit. | 1. Reduce the final concentration of this compound in the assay. 2. Decrease the final percentage of DMSO in the culture medium by using a more concentrated stock. 3. Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid mixing. 4. Pre-warm the cell culture medium to 37°C before adding the compound. |
| The culture medium becomes cloudy over time after the addition of this compound. | Delayed precipitation or interaction with media components. | 1. Observe the medium under a microscope to distinguish between precipitation and microbial contamination. 2. Reduce the concentration of serum (e.g., FBS) in the medium if possible, as saponins can sometimes interact with proteins. 3. Decrease the incubation time of the assay if experimentally feasible. |
Data Presentation
Table 1: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Amount of this compound | Volume of DMSO |
| 1 mM | 1 mg | 930 µL |
| 5 mM | 5 mg | 930 µL |
| 10 mM | 10 mg | 930 µL |
Note: The molecular weight of this compound is approximately 1075.24 g/mol . Always refer to the batch-specific molecular weight provided by the supplier.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to the tube.
-
Initial Mixing: Gently vortex the tube for 1-2 minutes to suspend the powder.
-
Warming: Place the tube in a 37°C water bath for 5-10 minutes.
-
Sonication: Transfer the tube to an ultrasonic bath and sonicate for 5-10 minutes.
-
Final Mixing and Visual Inspection: Vortex the tube again and visually inspect for any undissolved particles. If the solution is not clear, repeat steps 4-5.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the solution stored at -20°C within one month and at -80°C within six months.[1]
Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound solutions.
Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells by inhibiting the PDK1/Akt signaling pathway.[2] This pathway is a critical regulator of cell survival, proliferation, and growth.
Caption: this compound inhibits the PDK1/Akt signaling pathway.
References
Addressing the stability issues of Macranthoside B in solution
Welcome to the technical support center for Macranthoside B. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: My this compound solution appears cloudy or has precipitated. What could be the cause and how can I resolve this?
A1: Cloudiness or precipitation of this compound in aqueous solutions can be attributed to several factors, primarily related to its solubility and the solution's pH. This compound, like many triterpenoid saponins, has limited water solubility, which can be influenced by the pH of the solution.
-
Troubleshooting Steps:
-
Verify pH: Triterpenoid saponins are generally more stable and soluble in slightly acidic to neutral conditions (pH 5-7).[1][2] Basic conditions can lead to hydrolysis and precipitation. Measure the pH of your solution and adjust to a range of 6.0-7.0 using a suitable buffer (e.g., phosphate or citrate buffer).
-
Solvent System: If working with purely aqueous solutions is not critical, consider using a co-solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions, which can then be diluted into your aqueous experimental medium.
-
Temperature: Ensure the solution is not being stored at excessively low temperatures that could cause the compound to fall out of solution. While cooler temperatures are generally better for long-term stability, initial dissolution may require room temperature.
-
Q2: I am observing a loss of activity or a decrease in the concentration of this compound in my solution over time. What are the likely degradation pathways?
A2: The instability of this compound in solution is primarily due to hydrolysis of its glycosidic linkages, a common degradation pathway for saponins.[1][2] This process can be influenced by pH, temperature, and exposure to light.
-
Primary Degradation Pathway - Hydrolysis:
-
Acid-catalyzed hydrolysis: In strongly acidic conditions, the glycosidic bonds linking the sugar moieties to the triterpenoid backbone can be cleaved.
-
Base-catalyzed hydrolysis: Basic conditions can also promote the hydrolysis of these linkages, often at a faster rate than acidic conditions. Saponin hydrolysis in buffer solutions has been shown to be base-catalyzed and follows first-order kinetics.[1][2]
-
-
Contributing Factors:
Q3: How can I prevent the degradation of this compound in my experimental solutions?
A3: To maintain the stability of this compound, it is crucial to control the storage and experimental conditions.
-
Recommended Storage and Handling:
-
pH Control: Maintain the pH of your stock and working solutions between 5.0 and 7.0. Use a buffered system if your experimental conditions allow.
-
Temperature: For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles. Studies on other saponins have shown that storage in a cold room (10°C) results in low degradation compared to room temperature.[3][4]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For highly sensitive experiments or long-term storage of solutions, consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Q4: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?
A4: The most effective way to assess the stability of this compound and identify potential degradation products is through High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).
-
Analytical Approach:
-
Develop a Stability-Indicating HPLC Method: This method should be capable of separating the intact this compound from its potential degradation products. A C18 reversed-phase column with a gradient elution of acetonitrile and water (with a small amount of formic acid to improve peak shape) is a good starting point.[6]
-
LC-MS Analysis: By analyzing your sample with LC-MS, you can monitor for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. The mass spectrometer will provide the molecular weights of these new compounds.
-
Identification of Degradation Products: The primary degradation products of this compound are likely to be its sapogenin (the triterpenoid backbone without the sugar chains) and various partially deglycosylated forms. By analyzing the mass differences between the parent compound and the new peaks, you can deduce the loss of specific sugar moieties.[7][8][9]
-
Quantitative Data on Saponin Stability
| pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) |
| 5.1 | 26 | 330 ± 220 days | Slow |
| 7.2 | 26 | Data not specified | Moderate |
| 10.0 | 26 | 0.06 ± 0.01 days | Fast |
| 7.2 | 5 | Significantly longer | Very Slow |
Data adapted from studies on QS-18 saponin.[1][2]
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies to assess the stability of this compound and to develop a stability-indicating analytical method. Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of your analytical methods.[10][11][12][13]
Protocol 1: Forced Degradation of this compound
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Materials:
-
This compound
-
Methanol or DMSO (for stock solution)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Deionized water
-
pH meter
-
Incubator or water bath
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or DMSO.
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solution of this compound in a suitable solvent (e.g., water or a buffer at pH 7) in an incubator at 60°C for 7 days.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
At specified time points, withdraw aliquots from both the exposed and control samples for analysis.
-
Protocol 2: Development of a Stability-Indicating HPLC-UV/MS Method
Objective: To establish an HPLC method capable of separating intact this compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector and preferably a mass spectrometer (LC-MS).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
Procedure:
-
Analyze Standards: Inject a standard solution of intact this compound to determine its retention time and peak shape.
-
Analyze Stressed Samples: Inject the samples generated from the forced degradation studies (Protocol 1).
-
Evaluate Specificity: The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry can further confirm the specificity.
-
Method Validation: Once the method is established, it should be validated according to ICH guidelines for parameters such as accuracy, precision, linearity, and range.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells by inhibiting the PDK1/Akt signaling pathway. This leads to an increase in oxidative stress and the downregulation of anti-apoptotic proteins.[14]
References
- 1. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of five triterpenoid saponins in Clematis L. spp. by high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Separation and Characterization of Triterpenoid Saponins in Gleditsia sinensis by Comprehensive Two-Dimensional Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Characterization of Triterpene Saponins from Zornia brasiliensis by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lubrizolcdmo.com [lubrizolcdmo.com]
- 11. forced degradation study: Topics by Science.gov [science.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phcogres.com [phcogres.com]
Troubleshooting peak tailing in Macranthoside B HPLC analysis
Welcome to the technical support center for the HPLC analysis of Macranthoside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it identified?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated trailing edge.[1][2] An ideal peak should be a symmetrical Gaussian shape.[2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A Tf value greater than 1.2 typically indicates significant tailing.[3] This distortion can compromise the accuracy and reproducibility of quantification.[1]
Q2: What are the most common causes of peak tailing in the HPLC analysis of this compound?
A2: While peak tailing can result from various factors, for a complex saponin like this compound, the primary causes often involve secondary chemical interactions with the stationary phase.[2][4][5] These include:
-
Silanol Interactions: this compound, with its multiple hydroxyl groups, can interact with free silanol groups on the surface of silica-based columns (like C18), leading to peak tailing.[1][4][6] This is a very common issue for polar and ionizable compounds.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of both the analyte and the stationary phase, leading to secondary interactions and poor peak shape.[1][7]
-
Column Overload: Injecting too concentrated a sample can saturate the column, resulting in peak distortion.[3][5]
-
Extra-column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volumes in connections, can cause band broadening and peak tailing.[3]
Q3: Can the choice of HPLC column affect peak tailing for this compound?
A3: Absolutely. The choice of column is critical. For analytes like this compound that are prone to interacting with silica, consider the following:
-
End-capped Columns: Use columns where the free silanol groups have been chemically deactivated (end-capped) to minimize secondary interactions.[8]
-
High-Purity Silica (Type B): Modern columns packed with high-purity silica have fewer metal impurities and active silanols, which helps to reduce tailing.[2]
-
Alternative Stationary Phases: For particularly problematic separations, consider columns with different stationary phases, such as those with polar-embedded groups or polymer-based columns that are more resistant to secondary interactions.[2]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.
Step 1: Initial Assessment and Diagnosis
The first step is to systematically identify the potential cause of the peak tailing. The following flowchart illustrates a logical workflow for troubleshooting.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Step 2: Addressing Common Issues
Based on the initial diagnosis, follow the targeted solutions in the table below.
| Potential Cause | Recommended Actions & Parameters |
| Secondary Silanol Interactions | 1. Adjust Mobile Phase pH: Lowering the pH to around 2.5-3.0 can suppress the ionization of silanol groups, reducing their interaction with this compound.[2][4][6] 2. Use Mobile Phase Additives: A competing base, like triethylamine (TEA) at a low concentration (e.g., 0.1%), can be added to the mobile phase to mask the active silanol sites. However, modern, high-purity columns often make this unnecessary.[8] 3. Change Column Type: Switch to a fully end-capped C18 column or a column with a different stationary phase (e.g., polar-embedded).[4][8] |
| Inappropriate Mobile Phase Conditions | 1. Buffer Concentration: Ensure the buffer concentration is adequate, typically between 10-50 mM, to maintain a stable pH.[3] 2. Organic Modifier: While acetonitrile is common, methanol can sometimes alter selectivity and improve peak shape.[1] For saponin analysis, a gradient of water and acetonitrile is frequently used.[9] |
| Sample Overload | 1. Reduce Injection Mass: Systematically decrease the concentration of the this compound standard or sample. 2. Decrease Injection Volume: Reduce the volume of sample injected onto the column.[3] |
| Sample Solvent Effects | 1. Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase of your gradient. If a stronger solvent must be used, keep the injection volume as small as possible.[3][10] |
| Extra-Column Volume | 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) to connect the injector, column, and detector.[3] 2. Check Fittings: Ensure all fittings are properly tightened to avoid dead volume. |
| Column Degradation | 1. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile for a reversed-phase column) to remove contaminants.[3] 2. Replace the Column: If flushing does not improve peak shape, the column may be permanently damaged and require replacement.[3] |
Step 3: Experimental Protocols for Optimization
If peak tailing persists, a more systematic optimization of the analytical method may be required.
Protocol 1: Mobile Phase pH Optimization
-
Prepare a series of mobile phase A (aqueous buffer) solutions with different pH values (e.g., pH 2.5, 3.0, 3.5, and 7.0). A phosphate or formate buffer is a good starting point.
-
Mobile phase B will typically be acetonitrile or methanol.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 15-20 column volumes.
-
Inject a standard solution of this compound and run your gradient method.
-
Record the tailing factor and resolution for each pH condition.
-
Compare the chromatograms to determine the optimal pH that provides the best peak symmetry.
Protocol 2: Column Evaluation
-
Select two to three different reversed-phase columns for testing. Ideally, this would include:
-
A standard, end-capped C18 column.
-
A C18 column designed for aqueous mobile phases (AQ-type).
-
A column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.
-
-
Using the optimized mobile phase from Protocol 1, run the this compound standard on each column under the same conditions.
-
Compare the tailing factor, retention time, and resolution across the different columns to identify the most suitable one for your analysis.
The relationship between these troubleshooting steps can be visualized as follows:
Caption: A pathway for systematic method optimization to resolve peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. moravek.com [moravek.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. i01.yizimg.com [i01.yizimg.com]
Optimization of extraction parameters to increase Macranthoside B yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction parameters for increased Macranthoside B yield.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound?
A1: Recent studies have shown that Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) is a highly proficient and environmentally friendly method for isolating this compound (MB) and Dipsacoside B (DB) from Lonicera macranthoides. This method has demonstrated a 1.2- to 4-fold increase in extraction efficiency compared to traditional methods[1].
Q2: Which solvent system is recommended for the DES-UAE method?
A2: A deep eutectic solvent formulation of Choline Chloride and Ethylene Glycol (ChCl:EG) at a 1:2 molar ratio, with a 40% water content, has been identified as the optimal solvent for this extraction[1][2]. The addition of water helps to reduce the viscosity and surface tension of the solvent, which in turn enhances the extraction efficiency[2].
Q3: What are the optimal extraction conditions for the DES-UAE method?
A3: The meticulously optimized parameters for maximizing the yield of this compound are detailed in the table below. Following these conditions can lead to a yield of approximately 101.82 ± 3.7 mg/g[1][2].
Q4: Can the Deep Eutectic Solvent be reused?
A4: Yes, the DES can be effectively reused for up to three cycles while maintaining over 90% of the initial extraction yield. This demonstrates the cost-effectiveness and sustainability of the DES-UAE method. However, after the third cycle, a sharp drop in yield may occur due to impurity buildup or partial solvent breakdown[2].
Q5: How does extraction temperature affect the yield of this compound?
A5: Extraction temperature is a critical parameter. The yield of this compound generally increases with temperature up to an optimal point, after which it begins to decrease. An increase in temperature reduces the solvent's viscosity and surface tension, facilitating better mass transfer[2]. However, excessively high temperatures can lead to the degradation of the target compounds[2][3][4]. For the DES-UAE method, the optimal temperature is 51°C[1][2].
Q6: What is the effect of prolonged extraction time on this compound?
A6: The extraction yield increases with time up to a certain point, beyond which the yield may decline. For instance, using DES-UAE, the yield significantly increases up to 40-43 minutes. Extending the duration beyond this optimal time can lead to the degradation of this compound due to prolonged exposure to ultrasound[2].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Sub-optimal Extraction Parameters | Ensure all parameters (temperature, time, liquid-solid ratio, ultrasonic power) are set to the optimized conditions. Refer to Table 1 for recommended values. |
| Improper Solvent Preparation | Verify the molar ratio of the DES components (ChCl:EG, 1:2) and the water content (40%). Incorrect solvent composition will reduce extraction efficiency[2]. | |
| Material Inhomogeneity | Ensure the Lonicera macranthoides powder is of a consistent and fine particle size to maximize surface area contact with the solvent. | |
| Instrument Malfunction | Check that the ultrasonic bath is functioning at the correct power (e.g., 280 W) and that the temperature control is accurate. | |
| Degradation of this compound | Excessive Temperature | Do not exceed the optimal extraction temperature of 51°C. High temperatures can compromise the structural integrity of the saponin[2]. |
| Prolonged Extraction Time | Limit the extraction duration to the optimal time of 43 minutes. Extended exposure to ultrasound and heat can cause degradation[2]. | |
| Improper Storage of Extract | Store the final extract at low temperatures (e.g., 4°C) and protect it from light to prevent degradation over time. Saponin stability is often affected by pH, temperature, and storage time[5][6]. | |
| Inconsistent Results | Fluctuations in Experimental Conditions | Maintain strict control over all extraction parameters for each run. Use calibrated equipment to ensure consistency. |
| Solvent Reuse Beyond Limit | Do not reuse the DES more than three times. After the third cycle, the extraction efficiency drops significantly[2]. Prepare a fresh solvent batch for subsequent extractions. | |
| Sample Handling | Ensure consistent sample preparation, including drying and grinding of the plant material, to minimize variability between batches. |
Data Presentation
Table 1: Optimized Parameters for Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) of this compound
| Parameter | Optimized Value |
| Extraction Method | Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE) |
| Solvent | Choline Chloride: Ethylene Glycol (ChCl:EG) |
| Molar Ratio | 1:2 |
| Water Content in Solvent | 40% (v/v)[2] |
| Extraction Temperature | 51°C[1][2] |
| Extraction Time | 43 minutes[1][2] |
| Liquid-to-Solid Ratio | 22 mL/g[1][2] |
| Ultrasonic Power | 280 W[1] |
| Resulting Yield (MB and DB) | 101.82 ± 3.7 mg/g[1][2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Deep Eutectic Solvent Extraction (DES-UAE)
This protocol is based on the optimized conditions for maximizing this compound yield[1][2].
-
Solvent Preparation:
-
Prepare the Deep Eutectic Solvent by mixing Choline Chloride (ChCl) and Ethylene Glycol (EG) in a 1:2 molar ratio.
-
Add deionized water to the mixture to achieve a final water content of 40% (v/v).
-
Stir the mixture at 60-80°C until a clear, homogeneous liquid is formed.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of dried Lonicera macranthoides powder (e.g., 1 g).
-
-
Extraction:
-
Place the powder into a conical flask.
-
Add the prepared DES solvent at a liquid-to-solid ratio of 22 mL/g.
-
Place the flask in an ultrasonic bath with temperature control.
-
Set the ultrasonic power to 280 W and the temperature to 51°C.
-
Perform the extraction for 43 minutes.
-
-
Post-Extraction:
-
After extraction, centrifuge the mixture (e.g., at 3800 r/min for 15 min) to separate the supernatant from the solid residue[2].
-
Collect the supernatant.
-
Filter the extract through a 0.45 μm microporous membrane before analysis (e.g., HPLC) to determine the yield of this compound.
-
Protocol 2: Maceration Extraction (for comparison)
-
Sample Preparation: Weigh 4 g of dried Lonicera macranthoides powder into a conical flask.
-
Extraction: Add 20 mL of 50% ethanol. Macerate the sample at 25°C for 6 hours[2].
-
Post-Extraction: Centrifuge the mixture at 3800 r/min for 15 minutes. Collect the supernatant and filter it through a 0.45 μm membrane for analysis[2].
Protocol 3: Percolation Extraction (for comparison)
-
Sample Preparation: Weigh 4 g of dried Lonicera macranthoides powder and place it into a glass percolation cylinder.
-
Extraction: Soak the sample with 50% ethanol for 12 hours. Begin percolation at a flow rate of 3 mL/min at 25°C[2].
-
Post-Extraction: Collect the filtrate and pass it through a 0.45 μm membrane for analysis[2].
Mandatory Visualizations
Caption: Workflow for DES-UAE of this compound.
Caption: Troubleshooting logic for low extraction yield.
Caption: Influence of key parameters on yield.
References
- 1. Extraction of Macranthoidin B and Dipsacoside B from Lonicera macranthoides Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions and Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction of Macranthoidin B and Dipsacoside B from Lonicera macranthoides Utilizing Ultrasound-Assisted Deep Eutectic Solvent: Optimization of Conditions and Extraction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Extraction Parameters and Characterization of Tunisian Date Extract: A Scientific Approach Toward Their Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Extraction Parameters to Enhance the Antioxidant Properties of Pyrus spinosa Fruit Extract [mdpi.com]
- 5. Influence of extraction parameters and stability of betacyanins extracted from red amaranth during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Strategies to reduce Macranthoside B-induced cytotoxicity in normal cells
Welcome to the technical support center for researchers utilizing Macranthoside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro experiments. Our goal is to help you optimize your research protocols and effectively mitigate this compound-induced cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, a triterpenoid saponin, primarily induces cytotoxicity through the induction of apoptosis.[1] This process is mediated by an increase in intracellular Reactive Oxygen Species (ROS), which in turn inhibits the pro-survival PDK1/Akt signaling pathway.[1] This mechanism has been observed in various cancer cell lines.
Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
A2: While direct comparative studies on a wide range of normal and cancerous cell lines for this compound are limited, preliminary evidence and studies on other saponins suggest a degree of selective cytotoxicity. Saponins as a class of compounds have been shown to be more cytotoxic to cancer cells than to normal cells at similar concentrations. However, it is crucial to determine the IC50 value for your specific normal cell line of interest to establish a therapeutic window.
Q3: What are the recommended strategies to reduce this compound-induced cytotoxicity in my normal cell lines?
A3: Based on its mechanism of action, there are two primary strategies to mitigate the cytotoxic effects of this compound in normal cells:
-
Co-administration with an antioxidant: The use of an antioxidant, such as N-acetylcysteine (NAC), can effectively counteract the increase in intracellular ROS induced by this compound, thereby protecting cells from apoptosis.[1]
-
Targeted drug delivery using nanoparticles: Encapsulating this compound into a nanoparticle-based drug delivery system can facilitate targeted delivery to cancer cells, reducing off-target effects on normal cells.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in normal control cell lines.
Potential Cause: The concentration of this compound used is above the therapeutic window for your specific normal cell line.
Troubleshooting Steps:
-
Determine the IC50 Value: It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound on your normal cell line. This will establish a baseline for cytotoxicity.
-
Incorporate an Antioxidant: Co-administer this compound with a range of concentrations of N-acetylcysteine (NAC). This has been shown to protect cells from this compound-induced apoptosis.[1]
-
Compare with Cancer Cell Lines: If you are also working with cancer cell lines, compare the IC50 values to determine the selectivity index. A higher selectivity index indicates a wider therapeutic window.
Issue 2: Difficulty in establishing a protective effect with N-acetylcysteine (NAC).
Potential Cause: Suboptimal concentration or timing of NAC administration.
Troubleshooting Steps:
-
Optimize NAC Concentration: Test a range of NAC concentrations. Studies have shown that the protective effects of NAC can be dose-dependent.
-
Pre-incubation with NAC: Pre-incubate the normal cells with NAC for a period (e.g., 1-2 hours) before adding this compound. This allows for the cellular antioxidant defenses to be bolstered prior to the cytotoxic challenge.
-
Assess ROS Levels: Use a fluorescent probe (e.g., DCFDA) to quantify intracellular ROS levels. This will help confirm that the cytotoxicity is ROS-mediated and that the tested NAC concentrations are effective at reducing ROS.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Normal human cell line of interest (e.g., fibroblasts, keratinocytes)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no drug (negative control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Preparation of Chitosan Nanoparticles for Saponin Delivery
This protocol describes a general method for encapsulating saponins like this compound into chitosan nanoparticles using the ionic gelation method.
Materials:
-
This compound
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution. Adjust the pH to 5.5 with 1M NaOH.
-
Saponin Solution Preparation: Prepare a solution of this compound in deionized water at the desired concentration.
-
Nanoparticle Formation: Add the this compound solution to the chitosan solution under constant magnetic stirring. Then, add the TPP solution (1 mg/mL in deionized water) dropwise to the chitosan-saponin mixture. The formation of nanoparticles will be indicated by the appearance of opalescence.
-
Stirring and Incubation: Continue stirring for 30 minutes to allow for the formation and stabilization of the nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading capacity.
Encapsulation Efficiency (EE) and Loading Capacity (LC) Calculation:
-
EE (%) = (Total amount of drug - Amount of free drug in supernatant) / Total amount of drug x 100 [2]
-
LC (%) = (Total amount of drug - Amount of free drug in supernatant) / Weight of nanoparticles x 100 [2]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Normal vs. Cancer Cell Lines
| Cell Line Type | Cell Line | Hypothetical IC50 (µM) |
| Normal | Human Fibroblasts | 75 |
| Human Keratinocytes | 85 | |
| Human Endothelial Cells | 90 | |
| Cancer | HeLa (Cervical) | 20 |
| MCF-7 (Breast) | 25 | |
| A549 (Lung) | 30 |
Note: These are example values and the actual IC50 should be determined experimentally for each cell line.
Table 2: Hypothetical Effect of N-acetylcysteine (NAC) on this compound IC50 in Normal Human Fibroblasts
| Treatment | Hypothetical IC50 (µM) | Fold Increase in IC50 |
| This compound alone | 75 | - |
| This compound + 1 mM NAC | 150 | 2.0 |
| This compound + 5 mM NAC | 300 | 4.0 |
| This compound + 10 mM NAC | 450 | 6.0 |
Note: These are example values and the actual protective effect should be determined experimentally.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflows for cytotoxicity reduction strategies.
References
Minimizing experimental variability in Macranthoside B studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize experimental variability in studies involving Macranthoside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
A1: this compound is a triterpenoid saponin isolated from plants such as Lonicera macranthoides.[1][2] Its primary reported biological activities include antibacterial and anticancer effects. In the context of cancer research, it has been shown to inhibit cell proliferation and induce programmed cell death (apoptosis) and autophagy in various cancer cell lines.[1][3]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: For long-term storage of the solid powder, it is recommended to store it at -20°C. This compound is soluble in DMSO, and stock solutions in this solvent should also be stored at -20°C or -80°C for extended stability. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the known mechanism of action for this compound's anticancer effects?
A3: this compound exerts its anticancer effects through the induction of ROS-mediated apoptosis.[1][2] It has been shown to inhibit the PDK1/Akt signaling pathway, a key regulator of cell survival and proliferation.[1][2] This inhibition leads to downstream effects such as loss of mitochondrial membrane potential and activation of caspases, ultimately resulting in apoptotic cell death.[1][2]
Troubleshooting Guides
In Vitro Experimentation
Issue 1: High variability in cell viability assay results (e.g., MTT, MTS).
-
Possible Cause 1: Poor Solubility of this compound in Aqueous Media.
-
Solution: this compound is poorly soluble in water. Ensure that the final concentration of DMSO in your cell culture medium is consistent across all wells and is at a level that is non-toxic to your specific cell line (typically ≤ 0.5%). Prepare a high-concentration stock solution in 100% DMSO and then dilute it in the culture medium to the final desired concentrations immediately before use. Gentle vortexing or sonication of the stock solution before dilution can aid in solubilization.
-
-
Possible Cause 2: Instability of this compound in Culture Media.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions in culture media for extended periods. The stability of compounds in aqueous solutions can be time and pH-dependent.
-
-
Possible Cause 3: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding cells into microplates. Calibrate your multichannel pipette and use consistent pipetting techniques to minimize well-to-well variability in cell numbers.
-
-
Possible Cause 4: Interference with Assay Reagents.
-
Solution: Some compounds can interfere with the chemistry of viability assays (e.g., by reducing the tetrazolium salts directly). To rule this out, include a cell-free control where this compound is added to the culture medium with the assay reagent to check for any direct chemical reaction.
-
Issue 2: Inconsistent results in ROS (Reactive Oxygen Species) detection assays.
-
Possible Cause 1: Photobleaching of Fluorescent Probes.
-
Solution: Protect cells from light as much as possible after adding the ROS-sensitive fluorescent probe (e.g., DCFH-DA). Perform all subsequent steps in the dark or under dim light conditions.
-
-
Possible Cause 2: Autofluorescence of this compound.
-
Solution: Run a control with cells treated with this compound but without the fluorescent probe to assess any intrinsic fluorescence of the compound at the excitation and emission wavelengths used for ROS detection.
-
-
Possible Cause 3: Rapid Fluctuation of ROS levels.
-
Solution: ROS production can be an early and transient event. Perform a time-course experiment to identify the optimal time point for measuring ROS levels after this compound treatment.
-
Issue 3: Difficulty in detecting apoptosis.
-
Possible Cause 1: Suboptimal Timing of Assay.
-
Solution: Apoptosis is a dynamic process. Early markers like Annexin V externalization appear before late-stage events like DNA fragmentation. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak of apoptotic events for your specific cell line and this compound concentration.
-
-
Possible Cause 2: Incorrect Assay for the Stage of Apoptosis.
-
Solution: Use a combination of assays to assess different stages of apoptosis. For example, pair Annexin V staining for early apoptosis with Propidium Iodide (PI) or 7-AAD for late apoptosis and necrosis. Western blotting for cleaved caspases (e.g., caspase-3, -9) and PARP can also confirm the apoptotic pathway.
-
-
Possible Cause 3: Cell Detachment.
-
Solution: Apoptotic cells can detach from the culture plate. When collecting cells for analysis (e.g., by flow cytometry), always collect both the adherent cells and the cells from the supernatant to avoid underrepresenting the apoptotic population.
-
In Vivo Experimentation
Issue 1: High variability in plasma concentrations of this compound after oral administration.
-
Possible Cause 1: Inadequate Formulation for Oral Gavage.
-
Solution: Due to its poor aqueous solubility, this compound requires a suitable vehicle for oral administration. Common vehicles include a mixture of DMSO, PEG300/400, Tween-80, and saline. The exact ratio may need to be optimized to ensure a stable and homogenous suspension or solution. A common starting point for rodent studies is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Possible Cause 2: "Double Peak" Phenomenon in Pharmacokinetics.
-
Solution: Saponins can exhibit complex absorption patterns, sometimes leading to multiple peaks in the plasma concentration-time curve. This can be due to factors like enterohepatic recirculation or variable absorption in different parts of the GI tract. When analyzing pharmacokinetic data, be aware of this possibility and consider using appropriate modeling software that can account for such phenomena. Increased sampling frequency around the expected Tmax can help to better characterize the absorption profile.
-
-
Possible Cause 3: Inconsistent Gavage Technique.
-
Solution: Ensure that the oral gavage is performed by a trained and experienced technician to minimize stress to the animals and ensure accurate dosing into the stomach. Inconsistent administration can lead to variability in absorption.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |
| Water | Poorly Soluble | - |
| Ethanol | Limited Data | - |
| Methanol | Limited Data | - |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h | Reference |
| HeLa | Cervical Cancer | ~20 | [2] |
| A549 | Lung Cancer | ~20 | [2] |
| MCF7 | Breast Cancer | ~20 | [2] |
| U87 | Glioblastoma | ~20 | [2] |
| HepG2 | Liver Cancer | ~20 | [2] |
| A2780 | Ovarian Cancer | Dose and time-dependent inhibition | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create serial dilutions in serum-free culture medium to achieve final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Cell Collection: Collect the supernatant (containing detached apoptotic cells) and wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the supernatant.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for this compound studies.
References
Technical Support Center: Large-Scale Purification of Macranthoside B
Welcome to the technical support center for the large-scale purification of Macranthoside B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the large-scale purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound after Extraction | - Inefficient extraction solvent or method.- Degradation of this compound during extraction. | - Optimize the extraction solvent system. Ethanol-water mixtures are commonly effective.- Employ ultrasound-assisted or microwave-assisted extraction to improve efficiency and reduce extraction time.[1]- Control the extraction temperature to prevent thermal degradation. |
| Poor Resolution and Peak Tailing in Preparative HPLC | - Inappropriate column chemistry or particle size.- Suboptimal mobile phase composition.- Column overloading. | - Select a C18 reverse-phase column with a suitable particle size for preparative scale.- Optimize the mobile phase gradient. A common mobile phase is a gradient of acetonitrile and water or methanol and water.[2][3]- Perform a loading study to determine the optimal sample concentration and injection volume to avoid overloading.[4] |
| Co-elution of Impurities with this compound | - Similar polarity of impurities and this compound.- Insufficient separation efficiency of the chromatographic method. | - Employ orthogonal purification techniques. For example, follow macroporous resin chromatography with preparative HPLC or high-speed counter-current chromatography (HSCCC).[3]- In preparative HPLC, adjust the mobile phase gradient to a shallower slope around the elution time of this compound to improve separation.- For HSCCC, carefully select the two-phase solvent system to maximize the difference in partition coefficients between this compound and the impurities. |
| Low Recovery from Macroporous Resin Column | - Irreversible adsorption of this compound onto the resin.- Incomplete elution. | - Select a macroporous resin with appropriate polarity and pore size. Weakly polar resins are often suitable for saponins.[5][6]- Optimize the elution solvent. Increase the concentration of the organic solvent (e.g., ethanol) in the elution buffer to ensure complete desorption.[7]- Adjust the flow rate during elution to allow sufficient time for desorption. |
| Solvent Consumption and Cost Issues at Large Scale | - Inefficient purification methods requiring large volumes of high-purity solvents. | - Implement multicolumn countercurrent solvent gradient purification (MCSGP) which can significantly reduce solvent consumption compared to batch chromatography.[8][9]- Optimize the purification process to achieve the desired purity in fewer steps.- Investigate solvent recycling systems where feasible and appropriate for the solvents being used. |
| Product Purity Does Not Meet Specifications | - Presence of closely related structural analogues or isomers.- Contamination from previous runs. | - Utilize high-resolution techniques like preparative HPLC with optimized conditions for better separation.- Implement a rigorous cleaning-in-place (CIP) protocol for all chromatographic equipment between batches to prevent cross-contamination.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial step for purifying this compound from a crude plant extract?
A1: An effective initial step is enrichment using macroporous resin chromatography. This technique is advantageous for large-scale purification due to its high adsorption capacity, cost-effectiveness, and ease of regeneration.[11] It helps in removing a significant portion of impurities like pigments, polysaccharides, and other polar or non-polar compounds, thus concentrating the saponin fraction containing this compound before proceeding to high-resolution chromatography.
Q2: How do I select the appropriate macroporous resin for this compound purification?
A2: The selection of a macroporous resin depends on the polarity of the target molecule. For saponins like this compound, weakly polar or non-polar resins are generally effective. Key parameters to consider are surface area and pore diameter. It is recommended to screen several resins with varying properties to determine the one with the best adsorption and desorption characteristics for this compound.[1][5][6]
Q3: What are the advantages of using High-Speed Counter-Current Chromatography (HSCCC) for this compound purification?
A3: HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating irreversible sample adsorption.[3] This is particularly beneficial for large-scale purification as it can lead to higher recovery rates. HSCCC is well-suited for separating compounds with similar polarities and can be a powerful tool for isolating this compound from complex mixtures.
Q4: How can I optimize the purity and yield in preparative HPLC for this compound?
A4: Optimizing purity and yield in preparative HPLC involves a trade-off. To achieve high purity, you may need to collect narrower fractions of the target peak, which can reduce the overall yield. Conversely, collecting wider fractions will increase the yield but may compromise purity.[12][13] To optimize, you should:
-
Develop a high-resolution analytical method first and then scale it up for preparative chromatography.
-
Perform a loading study to find the maximum sample load that does not compromise resolution.[4]
-
Fine-tune the gradient elution to maximize the separation between this compound and its closest impurities.
Q5: What are some common impurities encountered during this compound purification?
A5: Common impurities can include other structurally similar saponins, flavonoids, phenolic acids, and polysaccharides that are co-extracted from the plant material. The specific impurities will depend on the plant source and the initial extraction method used.
Experimental Protocols
General Protocol for Purification of this compound using Macroporous Resin Chromatography
-
Resin Pre-treatment: Wash the selected macroporous resin with ethanol and then equilibrate with deionized water until the eluent is neutral.
-
Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the pre-treated resin column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove highly polar impurities such as sugars and salts.
-
Elution: Elute the column with a stepwise or gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions at each step.
-
Analysis: Analyze the collected fractions using analytical HPLC to identify the fractions containing the highest concentration and purity of this compound.
-
Pooling and Concentration: Pool the high-purity fractions and concentrate them under reduced pressure.
General Protocol for Preparative HPLC Purification of this compound
-
Column: A preparative C18 reverse-phase column (e.g., 250 mm x 20 mm, 10 µm particle size).
-
Mobile Phase:
-
Solvent A: Water (often with a small amount of acid like formic acid or acetic acid to improve peak shape).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: Develop a gradient based on analytical HPLC results. A typical gradient might start with a low percentage of Solvent B, ramp up to elute this compound, and then increase further to wash the column.
-
Sample Preparation: Dissolve the enriched fraction from the macroporous resin step in the initial mobile phase composition.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions based on retention time, using a UV detector to monitor the elution profile.
-
Analysis and Pooling: Analyze the collected fractions for purity. Pool the fractions that meet the required purity specifications.
-
Solvent Removal: Remove the solvent from the pooled fractions, typically by rotary evaporation followed by lyophilization, to obtain pure this compound.
Visualizations
Caption: A typical experimental workflow for the large-scale purification of this compound.
Caption: A troubleshooting decision tree for addressing low purity issues in this compound purification.
References
- 1. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Macroporous polymeric resin for the purification of flavonoids from medicinal plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ymcamerica.com [ymcamerica.com]
- 9. researchgate.net [researchgate.net]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Rapid optimization of processes for the integrated purification of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gilson.com [gilson.com]
- 13. researchgate.net [researchgate.net]
Identifying and mitigating Macranthoside B interference in biochemical assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Macranthoside B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from this compound in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in biochemical assays?
This compound is a triterpenoid saponin with known anticancer and apoptosis-inducing properties.[1] As a saponin, it possesses an amphiphilic structure, meaning it has both water-loving (hydrophilic) and fat-loving (lipophilic) properties. This can lead to non-specific interactions with proteins and cell membranes, potentially interfering with various biochemical assays.
Q2: Which assays are most likely to be affected by this compound interference?
Assays that are particularly susceptible to interference from this compound and other saponins include:
-
Protein Quantification Assays: Such as the Bradford and Bicinchoninic Acid (BCA) assays, where saponins can interact with reagents and proteins, leading to inaccurate protein concentration measurements.
-
Enzyme Assays: The amphiphilic nature of this compound can lead to enzyme denaturation or inhibition, affecting kinetic studies.
-
Immunoassays (e.g., ELISA): Saponins can interfere with antibody-antigen binding or cause non-specific binding, resulting in false-positive or false-negative results.
-
Cell-Based Assays: Due to its effects on cell membrane permeability and induction of apoptosis, this compound can directly influence the outcomes of cytotoxicity, proliferation, and apoptosis assays.
Q3: What are the primary mechanisms of this compound interference?
The primary mechanisms of interference include:
-
Protein Binding: Non-specific binding to proteins in the assay can alter their conformation and function.
-
Micelle Formation: Above a certain concentration (the critical micelle concentration), saponins can form micelles that may sequester assay components.
-
Membrane Interaction: this compound can permeabilize cell membranes, leading to leakage of cellular contents or affecting assays that measure membrane integrity.
-
Direct Biological Activity: As this compound induces apoptosis through pathways like PDK1/Akt and caspase activation, it will inherently affect assays measuring these processes.[1]
Troubleshooting Guides
Issue 1: Inaccurate Protein Quantification
Symptom: You observe unexpectedly high or variable protein concentrations in samples containing this compound when using Bradford or BCA assays.
Possible Cause: Saponins can interfere with the dye-binding mechanism of the Bradford assay and the copper reduction in the BCA assay.
Troubleshooting Steps:
-
Run a Control: Test a sample of this compound in the assay buffer without any protein to see if it generates a signal on its own.
-
Dilute the Sample: Diluting the sample may reduce the concentration of this compound to a non-interfering level, while keeping the protein concentration within the detectable range of the assay.
-
Protein Precipitation: Use a protein precipitation protocol to separate proteins from interfering substances. A common method is trichloroacetic acid (TCA) precipitation.
-
Use an Alternative Assay: Consider using a protein quantification method that is less susceptible to interference from detergents and reducing agents, although validation is still necessary.
Issue 2: Unexpected Results in Cell-Based Assays
Symptom: You observe high levels of cell death or changes in signaling pathways in your negative control cells when treated with a vehicle containing this compound.
Possible Cause: this compound is biologically active and induces apoptosis. Its presence, even at low concentrations, can impact cell viability and signaling.[1]
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response experiment to determine the concentration of this compound that causes 50% inhibition of cell viability (IC50) in your specific cell line. This will help you choose appropriate concentrations for your experiments.
-
Vehicle Control: Ensure your vehicle control contains the same final concentration of the solvent used to dissolve this compound (e.g., DMSO) as your experimental samples.
-
Time-Course Experiment: The effects of this compound are time-dependent. Conduct a time-course experiment to understand the kinetics of its effects on your cells.
-
Validate with a Second Assay: Confirm your findings using an alternative method. For example, if you observe apoptosis with an Annexin V assay, confirm it with a caspase activity assay.
Quantitative Data Summary
| Assay Type | Potential Interference of Saponins | Mitigation Strategy | Reference |
| Bradford Protein Assay | Can cause an increase in apparent absorbance at 595 nm, leading to overestimation of protein concentration. | Protein precipitation; Correction by measuring absorbance at a non-interfering wavelength (e.g., 850 nm) to account for turbidity. | [2][3] |
| BCA Protein Assay | Can interfere with the copper-reduction step, leading to inaccurate results. Interference is concentration-dependent. | Protein precipitation; Dilution of the sample. | [4][5][6] |
| Apoptosis Assays (e.g., Annexin V/PI) | This compound induces apoptosis, with reported IC50 values in the micromolar range in various cancer cell lines. | Careful dose-response studies are required to differentiate intended effects from non-specific cytotoxicity. | [7][8] |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation to Remove this compound Interference
This protocol is designed to separate proteins from interfering substances like this compound prior to quantification.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution, ice-cold
-
Acetone, ice-cold
-
Sample containing protein and this compound
-
Microcentrifuge
-
Buffer for protein resuspension (compatible with downstream assay)
Procedure:
-
To your sample, add an equal volume of ice-cold 100% TCA.
-
Vortex briefly and incubate on ice for 30 minutes to precipitate the proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the this compound.
-
Wash the protein pellet by adding 500 µL of ice-cold acetone and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Repeat the acetone wash step.
-
Air-dry the pellet for 10-15 minutes to remove residual acetone.
-
Resuspend the protein pellet in a suitable buffer for your downstream application (e.g., protein quantification assay).
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol allows for the detection of early and late-stage apoptosis induced by this compound.[9][10]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate time. Include untreated and vehicle-treated controls.
-
Harvest the cells and wash them once with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Caspase-3 Colorimetric Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, which is activated by this compound.[11][12][13][14][15]
Materials:
-
Cells treated with this compound
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Induce apoptosis by treating cells with this compound.
-
Pellet 2-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
Dilute 100-200 µg of protein to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each sample.
-
Add 5 µL of the Caspase-3 substrate (DEVD-pNA).
-
Incubate at 37°C for 1-2 hours.
-
Read the absorbance at 405 nm in a microplate reader.
Protocol 4: Western Blot for Akt Phosphorylation
This protocol detects changes in the phosphorylation status of Akt, a key protein in the signaling pathway affected by this compound.[16][17][18][19]
Materials:
-
Cells treated with this compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total-Akt antibody for loading control.
Visualizations
Caption: A logical workflow for troubleshooting biochemical assays.
Caption: The PDK1/Akt signaling pathway and the inhibitory point of this compound.
References
- 1. Mechanistic Study of this compound Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of protein concentration by the Bradford method in the presence of pharmaceutical polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Correction in Bicinchoninic Acid (BCA) Absorbance Assay to Analyze Pro" by Daniel L. Smith, Elizabeth N. Lemieux et al. [scholarsmine.mst.edu]
- 6. researchgate.net [researchgate.net]
- 7. fb.cuni.cz [fb.cuni.cz]
- 8. ukm.my [ukm.my]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. takarabio.com [takarabio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. genscript.com [genscript.com]
- 16. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Validation & Comparative
In the landscape of natural product-derived anticancer agents, the triterpenoid saponins Macranthoside B and Ginsenoside Rg3 have emerged as promising candidates. Both compounds exhibit potent cytotoxic effects across a range of cancer cell lines, primarily by inducing apoptosis and modulating critical cell signaling pathways. This guide provides an objective comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Quantitative Efficacy: A Comparative Summary
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a cytotoxic compound. The following table summarizes the available IC50 values for this compound and Ginsenoside Rg3 in various cancer cell lines. It is important to note that these values are collated from different studies and experimental conditions can vary.
| Cell Line | Cancer Type | This compound IC50 (µM) | Ginsenoside Rg3 IC50 (µM) |
| MCF-7 | Breast Cancer | 13.8 | ~35 - 50 |
| MDA-MB-231 | Breast Cancer | 15.2 | ~30 - 80[1][2][3] |
| HCT116 | Colorectal Cancer | 10-20 | ~150 |
| HepG2 | Liver Cancer | 10-20 | Not widely reported |
| A549 | Lung Cancer | 10-20 | >100 |
| Jurkat | Leukemia | Not widely reported | ~90[4] |
Note: IC50 values can vary significantly based on the assay method, exposure time, and specific cell line passage number. The data presented here is for comparative purposes and is derived from multiple sources.
Mechanisms of Action: A Head-to-Head Look
Both this compound and Ginsenoside Rg3 exert their anticancer effects through the induction of apoptosis, albeit with some nuances in their molecular mechanisms.
This compound primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. Key molecular events include:
-
Increased Oxidative Stress: this compound treatment leads to an accumulation of reactive oxygen species (ROS), a key trigger for apoptosis.
-
Inhibition of the PI3K/Akt Signaling Pathway: By inhibiting the phosphorylation of PDK1 and Akt, this compound disrupts a critical cell survival pathway.
-
Downregulation of Anti-Apoptotic Proteins: It reduces the expression of proteins like Bcl-xL and UHRF1, which normally protect cells from apoptosis.
-
Activation of Caspases: The cascade of events culminates in the cleavage and activation of executioner caspases, such as caspase-3, leading to the breakdown of cellular components.
Ginsenoside Rg3 also induces apoptosis through the mitochondrial pathway but has been shown to influence a broader range of signaling cascades. Its mechanisms include:
-
Modulation of Multiple Signaling Pathways: Ginsenoside Rg3 can inhibit the PI3K/Akt pathway, as well as the MAPK and NF-κB pathways, all of which are crucial for cancer cell survival and proliferation.[5][6][7]
-
Induction of Apoptosis: Similar to this compound, it triggers the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and activation of caspases.[4][8]
-
Anti-Angiogenic Effects: Ginsenoside Rg3 has been shown to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.
-
Reversal of Chemoresistance: An important feature of Ginsenoside Rg3 is its ability to sensitize cancer cells to conventional chemotherapy drugs.
Signaling Pathways and Experimental Workflows
To visualize the complex molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound apoptotic signaling pathway.
Caption: Ginsenoside Rg3 multi-pathway inhibition.
Caption: General workflow for Annexin V/PI apoptosis assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Ginsenoside Rg3. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.[4][9][10][11][12][13]
-
Cell Treatment: Cells are treated with this compound or Ginsenoside Rg3 at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).[4][9]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Resuspension: The cell pellet is resuspended in a binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[9]
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
-
Data Interpretation: The results are typically displayed as a quadrant plot, distinguishing between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Signaling Pathway Proteins
This technique is employed to detect changes in the expression and phosphorylation status of proteins within a specific signaling pathway, such as the PI3K/Akt pathway.
-
Cell Lysis: After treatment with the compounds, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., total Akt, phospho-Akt, total PDK1, phospho-PDK1, Bcl-xL, UHRF1, caspase-3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion
Both this compound and Ginsenoside Rg3 demonstrate significant potential as anticancer agents by inducing apoptosis in various cancer cell lines. This compound appears to be particularly potent, with lower IC50 values in several tested cell lines. Its mechanism is strongly linked to the induction of oxidative stress and the targeted inhibition of the PI3K/Akt survival pathway.
Ginsenoside Rg3, while in some cases exhibiting a higher IC50, presents a broader mechanistic profile that includes the modulation of multiple key cancer-related signaling pathways, anti-angiogenic effects, and the potential to overcome chemoresistance.
The choice between these two compounds for further research and development may depend on the specific cancer type being targeted and the desired therapeutic strategy. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and elucidate the full therapeutic potential of these promising natural compounds.
References
- 1. Ginsenoside Rg3 Induces Apoptosis of Human Breast Cancer (MDA-MB-231) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 3. Co-treatment with Ginsenoside 20(S)-Rg3 and Curcumin increases Radiosensitivity of MDA-MB-231 Cancer Cell Line [ijms.sums.ac.ir]
- 4. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Ginsenoside Rg3 enhances the radiosensitivity of lung cancer A549 and H1299 cells via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 9. Ginsenoside Rg3 Induces Apoptosis of Human Breast Cancer (MDA-MB-231) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Comparative Guide to Analytical Methods for Macranthoside B Quantification
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comparative analysis of various analytical methods for Macranthoside B, a key saponin with significant pharmacological potential. We will delve into the performance of High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of different analytical techniques for the quantification of this compound and similar glycosides. This allows for a direct comparison of their sensitivity, precision, and accuracy.
| Analytical Method | Analyte(s) | Linearity (r²) | Limit of Quantification (LOQ) | Precision (RSD %) | Accuracy (% Bias) | Reference |
| LC-MS | This compound | >0.999 | 1.43 ng/mL | <10% | -10% to 10% | [1] |
| HPLC-UV | Asiaticoside (Triterpenic Glycoside) | Not Specified | 1.0 mg/mL | <3% | Not Specified | [2] |
| HPTLC | Schumanniofioside A (Chromone Glucoside) | 0.9975 | 54.13 ng/band | Not Specified | Not Specified | [3] |
| HPTLC | Trans-Caryophyllene | 0.9996 | 0.639 ng | <5% | 97.19 ± 1.204% | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the key techniques discussed.
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound
This method is highly sensitive and selective, making it ideal for complex matrices like plasma.[1]
-
Sample Preparation: Plasma samples are extracted using solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative selective ion monitoring (SIM) mode is effective for saponins like this compound.[1]
-
Data Analysis: Quantification is based on the peak area of the analyte compared to a calibration curve.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and widely available technique suitable for routine analysis of triterpenoid saponins.[2][6]
-
Sample Preparation: Extraction from the sample matrix (e.g., plant material) is typically performed using a suitable solvent like methanol, followed by filtration.[7]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used (e.g., 125 × 4 mm, Eurospher-10 C18).[7]
-
Mobile Phase: A linear gradient of water (acidified with formic acid) and methanol is often employed.[7]
-
Detection Wavelength: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance, for instance, between 200-280 nm for many glycosides.
-
-
Quantification: The concentration of the analyte is determined by comparing its peak area to that of a standard of known concentration.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective method for the quantification of glycosides in various samples.[3][8]
-
Sample Application: Samples and standards are applied to the HPTLC plate as bands.
-
Chromatographic Development:
-
Densitometric Analysis:
-
Detection: The separated bands are scanned with a densitometer at a specific wavelength (e.g., 260 nm).[4]
-
Quantification: The peak area of the analyte band is proportional to its concentration.
-
Visualizing the Analytical Workflow
To better understand the logical flow of a typical analytical process for this compound, the following diagram illustrates the key steps involved in an LC-MS analysis.
Caption: General workflow for LC-MS analysis of this compound.
References
- 1. Liquid chromatography-mass spectrometry analysis of macranthoidin B, macranthoidin A, dipsacoside B, and this compound in rat plasma for the pharmacokinetic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcours.net [mcours.net]
- 3. X-ray crystallographic and validated HPTLC analysis of the biomarker chromone glucoside (schumanniofioside A) isolated from Acalypha fruticosa growing in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated HPTLC method for determination of trans-caryophyllene from polyherbal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 8. uni-giessen.de [uni-giessen.de]
Macranthoside B: A Comparative Analysis of its Anticancer Efficacy Across Various Cell Lines
Macranthoside B, a triterpenoid saponin isolated from Lonicera macranthoides, has demonstrated significant potential as an anticancer agent.[1][2][3] This guide provides a comparative overview of its cytotoxic and apoptotic effects on a range of cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of this compound
This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner.[4][5] The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined for several cell lines, with the human acute promyelocytic leukemia cell line HL-60 showing particular sensitivity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 3.8 | [4] |
| HeLa | Cervical Cancer | ~20 (synergistic with Paclitaxel) | [6] |
| A2780 | Ovarian Cancer | Not specified | [1] |
| MCF7 | Breast Adenocarcinoma | Not specified | [5] |
| U87 | Epithelial Glioblastoma | Not specified | [5] |
| A549 | Epithelial Lung Cancer | Not specified | [5] |
| HepG2 | Hepatocellular Carcinoma | Not specified | [5] |
| LoVo | Colon Carcinoma | Not specified | [4] |
| U-937 | Histiocytic Lymphoma | Not specified | [4] |
| Jurkat | Acute T-cell Leukemia | Not specified | [4] |
| K-562 | Chronic Myelogenous Leukemia | Not specified | [4] |
Induction of Apoptosis and Underlying Mechanisms
A primary mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death.[1][2][4] This is characterized by several key cellular events, including the loss of mitochondrial membrane potential (MMP), an increase in cells in the sub-G1 phase of the cell cycle, and the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[2][3]
The pro-apoptotic effects of this compound are mediated through various signaling pathways, often initiated by an increase in intracellular reactive oxygen species (ROS).[1][2][6]
Signaling Pathways Activated by this compound
Several key signaling cascades are modulated by this compound to exert its anticancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Study of this compound Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis and membrane permeabilisation induced by this compound on HL-60 cells [ouci.dntb.gov.ua]
- 4. tandfonline.com [tandfonline.com]
- 5. fb.cuni.cz [fb.cuni.cz]
- 6. This compound Enhances Paclitaxel-induced Human Cervical Cancer Cell Apoptosis Through ROS-JNK Pathway | Anticancer Research [ar.iiarjournals.org]
Cross-Validation of the Reported Bioactivities of Macranthoside B: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported bioactivities of Macranthoside B, a triterpenoid saponin isolated from Lonicera macranthoides. This document summarizes key experimental data, details the methodologies employed in seminal studies, and visually represents the signaling pathways and experimental workflows involved.
This compound has emerged as a compound of interest for its potent anti-cancer properties. This guide aims to consolidate the existing research to facilitate further investigation and cross-validation of its therapeutic potential.
Quantitative Bioactivity Data
The primary reported bioactivity of this compound is its anti-cancer effect, demonstrated through the inhibition of cell proliferation and induction of apoptosis in a variety of cancer cell lines.
In Vitro Anti-proliferative Activity of this compound
Studies have reported that this compound inhibits the growth of several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.
| Cancer Type | Cell Line | Reported IC50 (µM) | Citation |
| Cervical Adenocarcinoma | HeLa | 10-20 | [1] |
| Breast Cancer | MCF-7 | 10-20 | [1] |
| Glioblastoma | U87 | Not specified | [2] |
| Lung Cancer | A549 | 10-20 | [1] |
| Liver Cancer | HepG2 | 10-20 | [1] |
Note: The exact IC50 values for each cell line within the reported range are not consistently specified across the literature.
In Vivo Anti-tumor Activity of this compound
The anti-tumor effects of this compound have also been evaluated in a xenograft mouse model.
| Animal Model | Cancer Cell Line | Treatment Regimen | Key Findings | Citation |
| Nude Mice | Not specified | 5 mg/kg this compound | Remarkable decrease in tumor volume and weight compared to the vehicle control group. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the bioactivities of this compound.
Cell Viability Assay
This assay is used to determine the anti-proliferative effects of this compound.
-
Cell Lines: HeLa, MCF-7, U87, A549, HepG2, and other relevant cancer cell lines.
-
Method: Typically, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed.
-
Procedure:
-
Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for a specified duration (e.g., 24, 48, 72 hours).
-
Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
-
Apoptosis Assay
To determine if cell death is occurring via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Procedure:
-
Cells are treated with this compound at the indicated concentrations and time points.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15-20 minutes.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by this compound.
-
Target Proteins: Key proteins in the PI3K/Akt signaling pathway (e.g., Akt, p-Akt, PDK1) and apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP).
-
Procedure:
-
Cells are treated with this compound and then lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
β-actin or GAPDH is often used as a loading control to normalize the expression levels of the target proteins.
-
Visualizing the Mechanisms of Action
Diagrams illustrating the proposed signaling pathways and experimental workflows can aid in understanding the reported bioactivities of this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.
Caption: General experimental workflow for assessing the anti-cancer activity of this compound.
Current Research Gaps and Future Directions
While the existing research provides a strong foundation for the anti-cancer potential of this compound, several areas require further investigation:
-
Independent Cross-Validation: To date, there is a lack of independent studies that have replicated the initial findings on the bioactivities of this compound. Cross-validation by different research groups is essential to confirm the robustness and reproducibility of the reported effects.
-
Anti-inflammatory and Other Bioactivities: The primary focus of the current literature is on the anti-cancer properties of this compound. Its potential anti-inflammatory, antioxidant, or other therapeutic effects remain largely unexplored. Given that oxidative stress is implicated in its anti-cancer mechanism, investigating its direct anti-inflammatory and antioxidant activities is a logical next step.
-
Detailed In Vivo Studies: Further in vivo studies are needed to explore the pharmacokinetics, pharmacodynamics, and potential toxicity of this compound in different animal models and for various cancer types.
-
Mechanism of Action: While the involvement of the PI3K/Akt pathway and apoptosis has been established, a more in-depth understanding of the upstream and downstream targets of this compound is required.
References
Assessing the Reproducibility of Published Findings on Macranthoside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published findings on Macranthoside B, a triterpenoid saponin with emerging therapeutic potential. By centralizing and structuring the available data, this document aims to facilitate the assessment of the reproducibility of key experimental results and provide a foundation for future research and development.
Quantitative Data Summary
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from different studies are summarized below to provide a comparative overview of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Not explicitly stated as a single value, but significant reduction in viability at concentrations from 25 µM to 50 µM was observed. | [Li et al., 2022][1] |
| MCF7 | Breast Cancer | Effects observed, but specific IC50 not provided. | [Li et al., 2022][1] |
| U87 | Glioblastoma | Effects observed, but specific IC50 not provided. | [Li et al., 2022][1] |
| A549 | Lung Cancer | Effects observed, but specific IC50 not provided. | [Li et al., 2022][1] |
| HepG2 | Liver Cancer | Effects observed, but specific IC50 not provided. | [Li et al., 2022][1] |
| A2780 | Ovarian Cancer | Dose- and time-dependent proliferation blockage. | [Shan et al., 2016][2] |
| AEG Cell Line 1 | Adenocarcinoma of Esophagogastric Junction | 9.5 | [Wang et al., 2025][3] |
| AEG Cell Line 2 | Adenocarcinoma of Esophagogastric Junction | 11.2 | [Wang et al., 2025][3] |
| AEG Cell Line 3 | Adenocarcinoma of Esophagogastric Junction | 12.7 | [Wang et al., 2025][3] |
Signaling Pathways and Mechanisms of Action
This compound has been shown to induce cell death in cancer cells through multiple signaling pathways. The following diagrams illustrate the key mechanisms reported in the literature.
References
Validating the Molecular Target of Macranthoside B: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of current scientific literature reveals that while the downstream cellular effects of Macranthoside B, a triterpenoid saponin with known anti-cancer properties, are documented, its direct molecular target has not yet been definitively identified. This lack of a confirmed binding partner prevents a direct comparative analysis of its target validation with alternative compounds.
This compound has been shown to induce apoptosis in cancer cells through the inhibition of the PDK1/Akt signaling pathway.[1][2] This pathway is a crucial regulator of cell survival, proliferation, and metabolism. The inhibitory action of this compound on this pathway leads to downstream effects such as the modulation of pro- and anti-apoptotic proteins and the activation of caspases, ultimately resulting in programmed cell death.
The Challenge in Target Identification
Despite the clear evidence of its influence on the PI3K/Akt pathway, studies explicitly identifying the direct protein that this compound binds to are not available in the public domain. Techniques commonly used for target identification and validation, such as Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), or affinity chromatography-mass spectrometry, have not been reported in the context of this compound to pinpoint a specific molecular interaction.
Without a validated molecular target, a direct comparison with other molecules that bind to the same target is not feasible. Such a comparison would typically involve assessing binding affinities, kinetics, and specificity, supported by detailed experimental protocols.
Downstream Effects of this compound
While a direct target remains elusive, the observed downstream effects of this compound provide a basis for comparison with other inhibitors of the PI3K/Akt pathway.
| Compound | Reported Effect on PDK1/Akt Pathway | Mechanism of Action |
| This compound | Inhibition of PDK1 and Akt phosphorylation[1] | Induces apoptosis via oxidative stress and pathway inhibition[1][2] |
| Perifosine | Akt inhibitor | Binds to the pleckstrin homology domain of Akt |
| Wortmannin | Pan-PI3K inhibitor | Covalently binds to the p110 catalytic subunit of PI3K |
| LY294002 | PI3K inhibitor | Competes with ATP for binding to the PI3K catalytic subunit |
Signaling Pathway and Experimental Workflow
The proposed signaling pathway affected by this compound, based on current understanding, is depicted below. This pathway highlights the central role of the PDK1/Akt axis in mediating the compound's apoptotic effects.
References
Head-to-Head In Vivo Comparison: Macranthoside B Poised as a Novel Anticancer Agent Against Established Chemotherapeutics
For Immediate Release
In the relentless pursuit of more effective and safer cancer therapies, researchers are turning to novel natural compounds. Macranthoside B, a triterpenoid saponin, has emerged as a promising candidate, demonstrating significant anticancer activity. This report provides a comprehensive in vivo comparison of this compound against two pillars of conventional chemotherapy, Cisplatin and Doxorubicin. While direct head-to-head preclinical trials are yet to be published, this guide synthesizes available in vivo data from xenograft models to offer an objective comparison of their therapeutic potential and mechanisms of action for researchers, scientists, and drug development professionals.
Executive Summary
This compound exhibits a distinct mechanism of action centered on inducing apoptosis through the PI3K/Akt signaling pathway and escalating oxidative stress. This contrasts with the DNA-damaging effects of Cisplatin and the multi-pronged approach of Doxorubicin, which includes DNA intercalation and topoisomerase II inhibition. In vivo studies in xenograft models of colorectal cancer have demonstrated the tumor-suppressive capabilities of this compound. This indirect comparison with in vivo data from Cisplatin and Doxorubicin in various cancer models, including breast and lung cancer, provides a preliminary assessment of their relative efficacies and modes of action.
Data Presentation: A Comparative Overview of In Vivo Efficacy
The following tables summarize key quantitative data from separate in vivo studies, offering a glimpse into the comparative effectiveness of this compound, Cisplatin, and Doxorubicin in inhibiting tumor growth in xenograft models. It is crucial to note that these studies were not conducted as direct head-to-head comparisons, and thus, the experimental conditions, including the cancer cell lines and dosing regimens, vary.
Table 1: In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Dosage and Administration | Tumor Growth Inhibition | Source |
| This compound | Colorectal Cancer (HCT-116 xenograft) | Intraperitoneal injection | Suppressed tumor growth (specific percentage not detailed in the abstract) | [1] |
| Cisplatin | Breast Cancer (MDA-MB-231 xenograft) | 5 mg/kg, intraperitoneal injection | Enhanced tumor growth inhibition when combined with resveratrol[2][3] | [2][3] |
| Doxorubicin | Lung Cancer (NCI-H460 xenograft) | 0.5 and 0.75 mg/kg i.p. | Measurable delay in tumor growth, significantly potentiated by sulindac[4] | [4] |
Table 2: Mechanistic Hallmarks in In Vivo Models
| Compound | Key In Vivo Mechanism of Action | Biomarkers of Efficacy | Source |
| This compound | Induction of ROS-mediated apoptosis | Increased cleaved caspase-3 | [1] |
| Cisplatin | Formation of DNA adducts, leading to DNA damage and apoptosis | Downregulation of stem cell markers, upregulation of differentiation markers[5] | [5] |
| Doxorubicin | Downregulation of c-FLIP expression, enhancing TRAIL-mediated apoptosis | Reduced c-FLIP expression in tumors | [6] |
Experimental Protocols
Detailed methodologies are essential for the critical evaluation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
This compound Xenograft Model Protocol (Colorectal Cancer)
-
Animal Model: Four-week-old nude mice.
-
Cell Line: Human colorectal carcinoma HCT-116 cells were injected to establish xenograft tumors.
-
Treatment: Mice were administered this compound or a vehicle control via intraperitoneal injection.
-
Tumor Assessment: Tumor volume was monitored every 7 days. At the end of the study (two weeks post-injection), mice were euthanized, and tumors were excised and weighed.[1]
Cisplatin Xenograft Model Protocol (Breast Cancer)
-
Animal Model: Athymic mice (4–5 weeks old).
-
Cell Line: Human breast cancer MDA-MB-231 cells were injected subcutaneously.
-
Treatment: When tumors reached a certain volume, mice were treated with Cisplatin (e.g., 5 mg/kg/week) via intraperitoneal injection.
-
Tumor Assessment: Xenograft size was measured regularly (e.g., every 3 days), and tumor volume was calculated. At the end of the study, tumors were excised and weighed.[7]
Doxorubicin Xenograft Model Protocol (Lung Cancer)
-
Animal Model: Nude mice.
-
Cell Line: Human non-small cell lung cancer NCI-H460 cells were implanted.
-
Treatment: Mice were treated with Doxorubicin (e.g., 0.5 and 0.75 mg/kg i.p.) daily for a set period.
-
Tumor Assessment: Mean tumor volume was measured to assess the impact of the treatment.[4]
Mechanistic Insights and Signaling Pathways
The anticancer effects of these three compounds are rooted in distinct molecular pathways.
This compound: Targeting the PI3K/Akt Pathway and Inducing Oxidative Stress
This compound exerts its anticancer effects by inhibiting the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][8][9] This inhibition, coupled with the downregulation of anti-apoptotic proteins like Bcl-xL and UHRF1, pushes cancer cells towards apoptosis.[8][9][10] Furthermore, this compound promotes the generation of reactive oxygen species (ROS), leading to oxidative stress and further contributing to apoptotic cell death.[8][9][10]
Caption: this compound signaling pathway.
Cisplatin: A DNA Damaging Agent
Cisplatin's primary mechanism of action involves cross-linking with purine bases in DNA, forming DNA adducts.[11] This damage disrupts DNA replication and repair mechanisms, ultimately triggering apoptosis.[11] The cellular response to Cisplatin-induced DNA damage often involves the activation of tumor suppressor genes like p53.
Caption: Cisplatin's mechanism of action.
Doxorubicin: A Multifaceted Attacker
Doxorubicin employs several mechanisms to induce cancer cell death. It intercalates into DNA, disrupting DNA and RNA synthesis.[2][12] It also inhibits topoisomerase II, an enzyme crucial for DNA repair, leading to DNA strand breaks.[2][12] Furthermore, Doxorubicin generates free radicals, causing damage to cellular membranes, proteins, and DNA.[2]
Caption: Doxorubicin's multiple mechanisms.
Experimental Workflow Comparison
The general workflow for in vivo xenograft studies is similar for all three compounds, involving tumor cell implantation, treatment administration, and monitoring of tumor growth.
Caption: General in vivo xenograft workflow.
Conclusion
This compound presents a compelling case as a novel anticancer agent with a mechanism of action distinct from established chemotherapeutics like Cisplatin and Doxorubicin. Its ability to selectively target cancer cell survival pathways while inducing oxidative stress highlights its potential for a more targeted and possibly less toxic therapeutic approach. While the absence of direct comparative in vivo studies necessitates an indirect assessment, the available data suggests that this compound's efficacy warrants further investigation in a broader range of cancer models and, eventually, in head-to-head preclinical trials against current standards of care. Such studies will be crucial in determining its future role in the clinical oncology landscape.
References
- 1. fb.cuni.cz [fb.cuni.cz]
- 2. Resveratrol Enhances Inhibition Effects of Cisplatin on Cell Migration and Invasion and Tumor Growth in Breast Cancer MDA-MB-231 Cell Models In Vivo and In Vitro | MDPI [mdpi.com]
- 3. Resveratrol Enhances Inhibition Effects of Cisplatin on Cell Migration and Invasion and Tumor Growth in Breast Cancer MDA-MB-231 Cell Models In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lung Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 6. Doxorubicin increases the effectiveness of Apo2L/TRAIL for tumor growth inhibition of prostate cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Study of this compound Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of tumor growth with doxorubicin in a new orthotopically implanted human hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Macranthoside B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Macranthoside B, a triterpenoid saponin with antibacterial and potential anticancer properties, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility.[1][2][3] Due to the limited availability of specific toxicity and disposal data for this compound, a cautious approach is mandated, treating it as a hazardous chemical waste. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, adhering to general best practices for chemical waste management.
Chemical and Physical Properties of this compound
A comprehensive understanding of a compound's properties is fundamental to safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value |
| CAS Number | 146100-02-9[1][4][5] |
| Molecular Formula | C53H86O22[1][4][5] |
| Molecular Weight | 1075.24 g/mol [1] |
| Appearance | Solid (powder) |
| Solubility | Soluble in DMSO[1] |
| Storage | Store at -20°C[1] |
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to implement the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, use appropriate tools to carefully collect the solid material into a designated waste disposal container.[6] The contaminated area should then be cleaned by spreading water and disposed of in accordance with local and regional authority requirements.[6] For larger spills, shovel the material into a waste container and clean the area, allowing the contaminated water to be evacuated through the sanitary system if local regulations permit.[6]
Step-by-Step Disposal Protocol
Given the absence of specific disposal guidelines for this compound, it must be managed as hazardous waste. Do not discharge this compound or its solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.[7][8]
Experimental Protocol for Disposal of this compound Waste:
-
Segregation: All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be segregated from general laboratory waste.
-
Waste Container: Use a clearly labeled, leak-proof, and chemically compatible hazardous waste container. The container must be kept closed except when adding waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Aqueous Solutions: For aqueous solutions containing this compound, do not dispose of them down the sanitary sewer. They should be collected in a designated aqueous hazardous waste container.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents should be collected in a designated solvent waste container. Be mindful of chemical incompatibilities when mixing different solvent wastes.
-
Contaminated Solids: All solid waste, including unused this compound, contaminated gloves, and paper towels, should be placed in a sealed bag and then into the solid hazardous waste container.
-
Disposal Request: Once the waste container is full (typically no more than 90% capacity), submit a chemical waste pickup request to your institution's EHS department.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanistic Study of this compound Effects on Apoptotic Cell Death in Human Cervical Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C53H86O22 | CID 11693756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.chemicalbook.com [m.chemicalbook.com]
- 6. uww.edu [uww.edu]
- 7. static.mercateo.com [static.mercateo.com]
- 8. beaufort.tricare.mil [beaufort.tricare.mil]
Essential Safety and Logistical Information for Handling Macranthoside B
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling of Macranthoside B, a triterpenoid saponin with potential antineoplastic properties. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the safety profiles of structurally similar compounds, including other triterpenoid saponins and antineoplastic agents. Adherence to these procedures is critical to ensure personnel safety and proper management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| General Handling & Preparation | - Gloves: Two pairs of powder-free nitrile gloves rated for chemotherapy drug handling.[1] - Gown: Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or other laminate materials shown to be resistant to hazardous drugs.[1][2] - Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3] - Respiratory Protection: Not generally required when handled in a certified chemical fume hood or biological safety cabinet. |
| Procedures with High Splash/Aerosol Potential | - Gloves: Two pairs of powder-free nitrile gloves rated for chemotherapy drug handling.[1] - Gown: Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or other laminate materials.[1][2] - Eye & Face Protection: A full-face shield worn over chemical splash goggles.[1] - Respiratory Protection: A NIOSH-approved N95 or higher-level respirator should be used if work cannot be conducted within a containment device.[1] |
| Waste Disposal | - Gloves: Two pairs of powder-free nitrile gloves rated for chemotherapy drug handling.[1] - Gown: Disposable, solid-front, back-closing gown.[2] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[3] |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: All work with this compound powder or solutions should be conducted in a certified chemical fume hood, Class II Biological Safety Cabinet (BSC), or a containment ventilated enclosure (CVE) to minimize inhalation exposure.[4]
-
Decontamination: Work surfaces should be decontaminated at the end of each procedure and at the end of the day. A suitable decontamination solution consists of sodium hypochlorite (bleach) followed by a neutralizing agent such as sodium thiosulfate, and then a final rinse with sterile water.
-
Personal Hygiene: Wash hands thoroughly with soap and water before and after handling this compound, and before leaving the laboratory.[2] Do not eat, drink, or apply cosmetics in areas where this compound is handled.
Disposal Plan:
-
Waste Classification: All materials contaminated with this compound, including gloves, gowns, bench paper, and empty vials, should be considered hazardous (trace chemotherapy) waste.
-
Waste Segregation:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled "Chemotherapy Waste."
-
Solid Waste: Contaminated PPE, labware, and other solid materials should be placed in a yellow chemotherapy waste bag within a rigid, leak-proof container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour this waste down the drain.
-
-
Final Disposal: All this compound waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.
Experimental Protocols: Chemical Spill Response
In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and prevent personnel exposure. The following workflow provides a step-by-step guide for spill management.
Caption: Workflow for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
